4-Methoxy-5-methyl-2-nitroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-5-methyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5-3-6(9)7(10(11)12)4-8(5)13-2/h3-4H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQYCJHQHGNOPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00504316 | |
| Record name | 4-Methoxy-5-methyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00504316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55730-09-1 | |
| Record name | 4-Methoxy-5-methyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00504316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methoxy-5-methyl-2-nitroaniline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Methoxy-5-methyl-2-nitroaniline, a key chemical intermediate. Authored from the perspective of a Senior Application Scientist, this document delves into the compound's core chemical properties, provides a detailed synthesis protocol, and explores its reactivity and potential applications in the fields of medicinal chemistry and materials science.
Core Chemical Properties and Identifiers
4-Methoxy-5-methyl-2-nitroaniline, with the CAS Number 55730-09-1, is a substituted nitroaniline that presents as a solid, typically in shades of brown to reddish-brown[1]. Its molecular structure, characterized by a benzene ring functionalized with a methoxy, methyl, nitro, and an amino group, dictates its chemical behavior and utility as a versatile building block in organic synthesis.
The strategic placement of these functional groups—an electron-donating methoxy group and a weakly electron-donating methyl group, alongside an electron-withdrawing nitro group and an activating amino group—creates a unique electronic environment within the molecule. This electronic interplay is fundamental to its reactivity, particularly in electrophilic aromatic substitution and nucleophilic reactions.
A summary of its key physicochemical properties is presented in the table below:
| Property | Value | Source |
| CAS Number | 55730-09-1 | |
| Molecular Formula | C₈H₁₀N₂O₃ | |
| Molecular Weight | 182.18 g/mol | |
| Melting Point | 117.5-118.5 °C | |
| Boiling Point | 355.1 ± 37.0 °C at 760 mmHg | |
| Density | 1.3 ± 0.1 g/cm³ | |
| Appearance | Brown to reddish-brown solid | |
| Storage Temperature | 2-8°C |
Synthesis of 4-Methoxy-5-methyl-2-nitroaniline: A Validated Protocol
The synthesis of 4-Methoxy-5-methyl-2-nitroaniline is most effectively and safely achieved through a three-step process starting from the commercially available precursor, 4-methoxy-5-methylaniline. This method, adapted from established protocols for similar substituted anilines, involves the protection of the highly activating amino group, followed by regioselective nitration, and concluding with deprotection to yield the target compound[2][3]. This strategic approach is crucial to prevent oxidation of the aniline ring and the formation of undesired isomers that can occur with direct nitration[4].
Experimental Workflow
The overall synthesis pathway is depicted in the following diagram:
Step-by-Step Experimental Protocol
Step 1: Acetylation of 4-Methoxy-5-methylaniline
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxy-5-methylaniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring. An exothermic reaction may be observed.
-
Gently warm the reaction mixture to 50-60°C for approximately 30 minutes to ensure complete reaction.
-
Pour the reaction mixture into ice-cold water to precipitate the N-(4-methoxy-5-methylphenyl)acetamide.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any remaining acid, and dry the product.
Step 2: Nitration of N-(4-methoxy-5-methylphenyl)acetamide
-
Suspend the dried N-(4-methoxy-5-methylphenyl)acetamide in glacial acetic acid in a flask.
-
Cool the mixture in an ice-salt bath to 0-5°C.
-
Slowly add a pre-cooled nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the suspension, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue to stir the mixture at a low temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture onto crushed ice to precipitate the N-(4-methoxy-5-methyl-2-nitrophenyl)acetamide.
-
Filter the solid, wash with cold water until the washings are neutral, and dry.
Step 3: Hydrolysis of N-(4-methoxy-5-methyl-2-nitrophenyl)acetamide
-
Reflux the dried N-(4-methoxy-5-methyl-2-nitrophenyl)acetamide with an aqueous solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).
-
After the hydrolysis is complete (monitored by TLC), cool the reaction mixture.
-
If acidic hydrolysis was performed, neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the product. If basic hydrolysis was used, the product may precipitate upon cooling.
-
Collect the solid 4-Methoxy-5-methyl-2-nitroaniline by filtration, wash with water, and purify by recrystallization from a suitable solvent such as ethanol.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are critical for confirming the substitution pattern on the aromatic ring. The chemical shifts are influenced by the electronic effects of the substituents.
Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz):
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Aromatic-H (ortho to -NO₂) | ~7.3-7.5 | s | - | Deshielded by the strongly electron-withdrawing nitro group. |
| Aromatic-H (ortho to -NH₂) | ~6.8-7.0 | s | - | Shielded by the electron-donating amino and methoxy groups. |
| -NH₂ | ~5.8-6.0 | br s | - | Broad singlet due to quadrupole broadening and exchange. |
| -OCH₃ | ~3.8 | s | - | Characteristic singlet for a methoxy group. |
| -CH₃ | ~2.2-2.4 | s | - | Singlet for the methyl group attached to the aromatic ring. |
Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):
| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |
| C-NH₂ | ~140 | Attached to the electron-donating amino group. |
| C-NO₂ | ~133 | Attached to the electron-withdrawing nitro group. |
| C-OCH₃ | ~149 | Attached to the electron-donating methoxy group. |
| C-CH₃ | ~125 | Quarternary carbon attached to the methyl group. |
| Aromatic CH | ~115-120 | Shielded aromatic carbons. |
| -OCH₃ | ~56 | Carbon of the methoxy group. |
| -CH₃ | ~18-20 | Carbon of the methyl group. |
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
Expected IR Absorption Bands (KBr pellet, cm⁻¹):
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3500 | N-H stretching (asymmetric and symmetric) | Amino (-NH₂) |
| 2850-2960 | C-H stretching | Methyl (-CH₃) and Methoxy (-OCH₃) |
| 1570-1590 | N-O stretching (asymmetric) | Nitro (-NO₂) |
| 1330-1350 | N-O stretching (symmetric) | Nitro (-NO₂) |
| 1230-1260 | C-O-C stretching (asymmetric) | Methoxy (-OCH₃) |
| 1600-1640 | Aromatic C=C stretching | Benzene ring |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak [M]⁺ would be at m/z 182. Key fragmentation patterns would likely involve the loss of the nitro group (-NO₂, 46 Da) and the methoxy group (-OCH₃, 31 Da).
Chemical Reactivity and Synthetic Utility
The reactivity of 4-Methoxy-5-methyl-2-nitroaniline is governed by the interplay of its functional groups.
-
Amino Group: The primary amine is nucleophilic and can readily undergo reactions such as alkylation, acylation, and diazotization.
-
Nitro Group: The nitro group is a key functional handle that can be reduced to an amino group, opening up further synthetic possibilities. This reduction is a common strategy in the synthesis of heterocyclic compounds.
-
Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution due to the presence of the strongly activating amino and methoxy groups, and the weakly activating methyl group. The positions ortho and para to the activating groups are the most likely sites for further substitution, although steric hindrance from existing substituents will play a significant role.
Application in Heterocyclic Synthesis
A significant application of substituted nitroanilines is in the synthesis of heterocyclic compounds, which are scaffolds for many pharmaceuticals. For instance, the related 4-methoxy-2-nitroaniline is a precursor for the synthesis of benzimidazoles and quinoxalines[1]. It is highly probable that 4-Methoxy-5-methyl-2-nitroaniline can be similarly utilized. The general strategy involves the reduction of the nitro group to an amine, followed by condensation with a suitable dielectrophile. This makes it a valuable intermediate in the synthesis of novel drug candidates.
Safety and Handling
As a nitroaniline derivative, 4-Methoxy-5-methyl-2-nitroaniline should be handled with care, following standard laboratory safety procedures. While specific toxicity data for this compound is limited, data from related compounds such as 4-fluoro-2-methoxy-5-nitroaniline and 4-nitroaniline suggest that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation[5][6][7][8].
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids. Keep the container tightly closed.
-
Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.
Conclusion
4-Methoxy-5-methyl-2-nitroaniline is a valuable chemical intermediate with a rich potential for applications in organic synthesis, particularly in the development of pharmaceuticals and functional materials. Its synthesis, while requiring careful control of reaction conditions, is achievable through a well-established three-step protocol. A thorough understanding of its spectroscopic properties and chemical reactivity is essential for its effective utilization in research and development. As with all chemical reagents, adherence to strict safety protocols is paramount when handling this compound.
References
- An In-depth Technical Guide to the Synthesis of 4-Methoxy-2-nitroaniline
- CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. (2020).
- A Comparative Analysis of 1H and 13C NMR Spectra of 4-Methoxy-2-nitroaniline and Rel
- Technical Support Center: Optimizing the Synthesis of 4-Methoxy-2-nitroaniline. (2025). BenchChem.
- 4-Methoxy-2-nitroaniline: A Versatile Building Block in the Synthesis of Heterocyclic Compounds. (2025). BenchChem.
- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. (2018).
-
4-Methoxy-5-methyl-2-nitroaniline | CAS#:55730-09-1. (2025). Chemsrc. Retrieved from [Link]
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2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447. (n.d.). PubChem. Retrieved from [Link]
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4-Methoxy-2-nitroaniline | C7H8N2O3 | CID 66793. (n.d.). PubChem. Retrieved from [Link]
- 4-Fluoro-2-methoxy-5-nitroaniline - SAFETY D
- 4 - SAFETY D
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FTIR spectrum of the 4-methoxy-2-nitroaniline single crystal. (n.d.). ResearchGate. Retrieved from [Link]
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- Basic 1H- and 13C-NMR Spectroscopy. (2005). Wiley-VCH.
- A Comparative Analysis of 4-Methoxy-2-nitroaniline and Its Isomers: A Guide for Researchers. (2025). BenchChem.
- 4-fluoro-2-methoxy-5-nitroaniline SDS, 1075705-01-9 Safety D
- Chemical Safety Data Sheet MSDS / SDS - 4-fluoro-2-Methoxy-5-nitroaniline. (2025). ChemicalBook.
- Safety Data Sheet: 4-Nitroaniline. (n.d.). Carl ROTH.
- 5-Methyl-2-nitroaniline. (2016). PMC - NIH.
- 4-Nitroaniline - Safety D
- 2-Methoxy-5-nitroaniline hydrochloride(67827-72-9) 13C NMR spectrum. (n.d.). ChemicalBook.
- 4-Methyl-2-nitroaniline(89-62-3) MS spectrum. (n.d.). ChemicalBook.
- How to Analyze Nucleophiles & Electrophiles to Predict EVERY ORGANIC CHEMISTRY REACTION!
- 2-Methoxy-5-nitroaniline | 99-59-2 | FM02151. (n.d.). Biosynth.
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- 4-Fluoro-2-methoxy-5-nitroaniline | 1075705-01-9. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
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4-Methoxy-5-methyl-2-nitroaniline molecular weight
An In-depth Technical Guide to 4-Methoxy-5-methyl-2-nitroaniline
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and applications of 4-Methoxy-5-methyl-2-nitroaniline (CAS No: 55730-09-1). As a substituted nitroaniline, this compound presents a versatile scaffold for organic synthesis, particularly in the fields of dye chemistry and specialty materials. This guide provides a detailed examination of its molecular characteristics, a proposed synthesis workflow rooted in established chemical principles, and essential safety and handling protocols.
Core Molecular and Physicochemical Profile
4-Methoxy-5-methyl-2-nitroaniline is an aromatic organic compound featuring an aniline core substituted with methoxy, methyl, and nitro functional groups. The strategic placement of these groups—an electron-donating methoxy group, a weakly activating methyl group, and a powerful electron-withdrawing nitro group—creates a unique electronic environment that dictates its reactivity and utility as a chemical intermediate.
The molecular weight of 4-Methoxy-5-methyl-2-nitroaniline is 182.177 g/mol .[1] Its fundamental properties are summarized in the table below, providing a foundational dataset for experimental design.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₃ | [1] |
| Molecular Weight | 182.177 g/mol | [1] |
| CAS Number | 55730-09-1 | [1] |
| Melting Point | 117.5-118.5°C | [1] |
| Boiling Point | 355.1 ± 37.0 °C at 760 mmHg | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| Storage Temperature | 2-8°C | [2] |
Synthesis Pathway: An Analogue-Based Protocol
While a specific, peer-reviewed synthesis protocol for 4-Methoxy-5-methyl-2-nitroaniline is not extensively documented, a robust and reliable synthesis can be designed based on the well-established procedures for its close structural isomer, 4-methoxy-2-nitroaniline.[3][4][5] The proposed pathway is a three-step process commencing from the commercially available precursor, 4-methoxy-5-methylaniline (p-cresidine).
The rationale for this multi-step approach is rooted in controlling regioselectivity during the critical nitration step. The primary amine of the starting material is a powerful activating group that would lead to uncontrolled side reactions and poor yields if not protected. Acetylation temporarily moderates the activating effect of the amine, ensuring that the subsequent electrophilic nitration occurs at the desired position, ortho to the amine and meta to the methoxy/methyl directing groups.
Caption: Proposed three-step synthesis workflow for 4-Methoxy-5-methyl-2-nitroaniline.
Experimental Protocol
Step 1: Acetylation of 4-Methoxy-5-methylaniline (Amine Protection)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxy-5-methylaniline in glacial acetic acid.
-
Reagent Addition: Slowly add acetic anhydride to the solution while stirring. An exotherm may be observed.
-
Reaction: Gently warm the mixture (e.g., to 40-50°C) for approximately 30 minutes to ensure the reaction goes to completion. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Workup: Pour the reaction mixture into a beaker of ice-cold water to precipitate the N-(4-Methoxy-5-methylphenyl)acetamide product.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water to remove acetic acid, and dry under vacuum.
Step 2: Electrophilic Nitration
-
Setup: Suspend the dried N-(4-Methoxy-5-methylphenyl)acetamide in concentrated sulfuric acid in a flask cooled in an ice-salt bath to 0-5°C.
-
Nitrating Agent: Prepare a pre-cooled nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Reagent Addition: Add the nitrating mixture dropwise to the cooled acetamide suspension, ensuring the internal temperature does not exceed 10°C. This temperature control is critical to prevent over-nitration and side-product formation.[4]
-
Reaction: After the addition is complete, allow the mixture to stir at low temperature for 1-2 hours, continuing to monitor by TLC.
-
Workup & Isolation: Carefully pour the reaction mixture over crushed ice. The solid N-(4-Methoxy-5-methyl-2-nitrophenyl)acetamide will precipitate. Isolate the product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
Step 3: Hydrolysis of the Acetyl Group (Deprotection)
-
Setup: Place the dried nitro-acetamide product in a round-bottom flask with a suitable amount of aqueous hydrochloric acid (e.g., 5-6 M).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Neutralization & Isolation: Slowly neutralize the mixture with a base (e.g., aqueous NaOH or NH₄OH) until the pH is approximately 7-8. The final product, 4-Methoxy-5-methyl-2-nitroaniline, will precipitate.
-
Purification: Collect the crude product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Chemical Reactivity and Synthetic Utility
The utility of 4-Methoxy-5-methyl-2-nitroaniline as a synthetic intermediate stems from the distinct reactivity of its functional groups.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine, forming 4-methoxy-5-methyl-1,2-benzenediamine. This diamine is a classic precursor for the synthesis of heterocyclic compounds like benzimidazoles, which are important scaffolds in medicinal chemistry.[6] The reduction can be achieved using various reagents, such as tin(II) chloride in HCl, catalytic hydrogenation (e.g., H₂ over Pd/C), or sodium dithionite.[6]
-
Reactions of the Aromatic Amine: The primary amino group can undergo a wide range of reactions, including diazotization to form a diazonium salt. This highly reactive intermediate is central to the synthesis of azo dyes, which is a primary application of this compound class.[2]
-
Electrophilic Aromatic Substitution: While the ring is deactivated by the nitro group, the strong directing effects of the amine and methoxy groups can still facilitate further substitutions under specific conditions, although this is less common.
Caption: Key reaction pathways for 4-Methoxy-5-methyl-2-nitroaniline.
Analytical Characterization
To ensure the identity and purity of synthesized 4-Methoxy-5-methyl-2-nitroaniline, a suite of standard analytical techniques should be employed. The protocols below are standard methodologies for the characterization of such compounds.[5]
| Technique | Sample Preparation | Expected Observations |
| ¹H NMR | Dissolve 5-10 mg in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). | Expect distinct signals for the aromatic protons, the amine (-NH₂) protons, and the methyl and methoxy (-CH₃) protons. Chemical shifts will be influenced by the electronic environment. |
| ¹³C NMR | Dissolve 10-20 mg in a deuterated solvent. | Signals corresponding to each unique carbon atom in the molecule will be observed, including the aromatic carbons and the methyl/methoxy carbons. |
| FTIR | Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. | Characteristic absorption bands for N-H stretching of the amine (approx. 3300-3500 cm⁻¹), C-H stretching, asymmetric and symmetric N=O stretching of the nitro group (approx. 1500-1550 and 1330-1370 cm⁻¹), and C-O stretching of the methoxy group. |
| Mass Spec | Ionize using Electron Impact (EI) or Electrospray Ionization (ESI). | The molecular ion peak (M⁺) corresponding to the molecular weight (182.18) should be observed, along with a characteristic fragmentation pattern. |
| Melting Point | Pack a small amount into a capillary tube. | A sharp melting range close to the reported 117.5-118.5°C indicates high purity. |
Safety, Handling, and Storage
Hazard Assessment by Analogy: No specific safety data sheet (SDS) is widely available for 4-Methoxy-5-methyl-2-nitroaniline. Therefore, a conservative approach to safety must be adopted based on data from structurally similar nitroanilines like 4-methoxy-2-nitroaniline and 4-fluoro-2-methoxy-5-nitroaniline.[7][8] These compounds are classified as hazardous.
Potential Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[8][9]
-
Skin Irritation: Causes skin irritation.[7]
-
Eye Irritation: Causes serious eye irritation.[7]
-
Mutagenicity: Suspected of causing genetic defects.[7]
-
Organ Toxicity: May cause damage to organs (e.g., blood, liver) through prolonged or repeated exposure.[8]
Recommended Handling Procedures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[10]
-
The recommended storage temperature is between 2°C and 8°C.[2]
Applications and Future Outlook
The primary documented application for 4-Methoxy-5-methyl-2-nitroaniline is as a key intermediate in the synthesis of dyes and pigments.[2] Its molecular structure makes it a valuable building block for creating complex organic molecules with specific chromophoric properties.
While direct applications in drug development are not prominent in the literature, its potential should not be overlooked. The 1,2-diaminobenzene derivative, accessible via nitro reduction, is a highly valuable precursor for synthesizing heterocyclic compounds that are frequently explored in medicinal chemistry programs.[6] Researchers in drug discovery may find this compound to be a useful starting point for generating novel molecular entities for screening and lead optimization.
References
- Google Patents. (2020). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
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Patsnap Eureka. (n.d.). 4-methyl-2-nitroaniline synthesis method. Retrieved from [Link]
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MySkinRecipes. (n.d.). 4-Methoxy-5-methyl-2-nitroaniline. Retrieved from [Link]
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
PubChem. (n.d.). 4-Fluoro-2-methoxy-5-nitroaniline. Retrieved from [Link]
- Google Patents. (n.d.). EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
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ChemSrc. (2025). 4-Methoxy-5-methyl-2-nitroaniline. Retrieved from [Link]
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4-Methoxy-5-methyl-2-nitroaniline structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 4-Methoxy-5-methyl-2-nitroaniline
Part 1: Executive Summary & Technical Context
Compound Identity:
-
Alternative Names: 2-Nitro-4-methoxy-5-methylaniline; 5-Methyl-4-methoxy-2-nitroaniline.
-
Molecular Formula: C₈H₁₀N₂O₃[3]
-
Molecular Weight: 182.18 g/mol [7]
Significance: 4-Methoxy-5-methyl-2-nitroaniline is a critical intermediate in the synthesis of azo dyes and pigments, specifically within the "Fast Red" series used in textile and ink applications. Its structural integrity is paramount; the presence of regiochemical isomers (such as the 3-methyl isomer) can drastically alter the colorfastness and λ-max of the final azo dye.
The Elucidation Challenge: The primary challenge in characterizing this molecule lies in distinguishing it from its potential regioisomers formed during nitration. Specifically, differentiating the target 2,5-substituted pattern (para-protons) from the 2,3-substituted pattern (ortho-protons) requires precise NMR interpretation. This guide provides a self-validating analytical workflow to confirm the exact position of the nitro and methyl groups.
Part 2: Synthesis-Driven Structural Logic
To understand the structure, one must understand its origin. The synthesis typically proceeds via the nitration of 4-methoxy-3-methylaniline (CAS 136-90-3).
Regiochemistry Prediction
-
Starting Material: 4-Methoxy-3-methylaniline (protected as an acetanilide to prevent oxidation).
-
Directing Effects:
-
-NHAc (Position 1): Strong ortho/para director.
-
-OCH₃ (Position 4): Strong ortho/para director.
-
-CH₃ (Position 3): Weak ortho/para director.
-
-
Steric Analysis:
-
Position 2 (Ortho to NHAc, Ortho to Me): This position is sterically "sandwiched" between the bulky acetamido group and the methyl group. Nitration here is highly unfavorable.
-
Position 6 (Ortho to NHAc, Para to Me): This position is sterically accessible and electronically activated by the NHAc group.
-
Position 5 (Ortho to OMe, Meta to NHAc): Activated by OMe but deactivated (meta) by the strongest director (NHAc).
-
Synthesis Workflow Diagram
Caption: Synthesis pathway highlighting the steric control that favors the formation of the 2-nitro-5-methyl isomer over the 2-nitro-3-methyl isomer.
Part 3: Spectroscopic Characterization (The Core)
This section details the "Self-Validating System" for confirming the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The definitive proof of structure is the coupling pattern of the aromatic protons.
Expected ¹H NMR Data (DMSO-d₆, 400 MHz)
| Position | Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |
| H-3 | Ar-H | 7.45 - 7.60 | Singlet (s) | 1H | Deshielded by adjacent -NO₂ and -OCH₃. Appears as a singlet due to lack of ortho neighbors. |
| H-6 | Ar-H | 6.90 - 7.10 | Singlet (s) | 1H | Shielded by adjacent -NH₂. Appears as a singlet (para to H-3). |
| -NH₂ | Amine | 7.00 - 7.30 | Broad (br s) | 2H | Exchangeable with D₂O. |
| -OCH₃ | Methoxy | 3.80 - 3.90 | Singlet (s) | 3H | Characteristic methoxy shift. |
| -CH₃ | Methyl | 2.10 - 2.25 | Singlet (s) | 3H | Characteristic aryl-methyl shift. |
The "Singlet Test" (Isomer Differentiation)
-
Target Molecule (2-Nitro-5-methyl): Protons are at C3 and C6. They are para to each other. Para-coupling (
) is typically negligible (< 1 Hz). Result: Two distinct singlets. -
Impurity Isomer (2-Nitro-3-methyl): If nitration occurred at the crowded C2 position, the protons would be at C5 and C6. They are ortho to each other. Result: Two doublets (
).
NOE (Nuclear Overhauser Effect) Validation
To assign the specific singlets to H3 and H6:
-
Irradiate Methyl (-CH₃) at ~2.2 ppm: Observe enhancement of the H-6 singlet (~7.0 ppm). This confirms the methyl group is adjacent to H-6.
-
Irradiate Methoxy (-OCH₃) at ~3.8 ppm: Observe enhancement of the H-3 singlet (~7.5 ppm). This confirms the methoxy group is adjacent to H-3.
Mass Spectrometry (MS)
-
Technique: GC-MS or LC-MS (ESI+).
-
Molecular Ion: [M+H]⁺ = 183.18 m/z.
-
Fragmentation Pattern:
-
Loss of -CH₃ (Methyl radical) or -OCH₃.
-
Loss of -NO₂ (M-46) is characteristic of nitroaromatics.
-
Part 4: Experimental Protocols
Protocol A: Analytical ¹H NMR Preparation
-
Objective: High-resolution structural confirmation.
-
Solvent: DMSO-d₆ (preferred for solubility of nitroanilines) or CDCl₃.
-
Concentration: 10-15 mg of sample in 0.6 mL solvent.
-
Parameters:
-
Pulse angle: 30° or 45°.
-
Relaxation delay (d1): ≥ 1.0 second (ensure integration accuracy).
-
Scans: 16-32.
-
Temperature: 298 K.
-
Protocol B: Purity Assessment via HPLC
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 350 nm (nitroaniline chromophore).
-
Flow Rate: 1.0 mL/min.
-
Rationale: This method separates the target from unreacted starting material (4-methoxy-3-methylaniline) and potential isomers based on polarity differences induced by the nitro group position.
Part 5: Decision Logic for Quality Control
This flowchart guides the researcher through the structural verification process.
Caption: Logical decision tree for confirming the identity of 4-Methoxy-5-methyl-2-nitroaniline based on NMR splitting patterns.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7441, 2-Methyl-4-nitroaniline (Related Isomer Structure Reference). Retrieved from [Link]
-
ChemSrc (2025). 4-Methoxy-5-methyl-2-nitroaniline (CAS 55730-09-1) Physicochemical Properties.[1] Retrieved from [Link]
Sources
- 1. aablocks.com [aablocks.com]
- 2. 50741-92-9 | 1-Methoxy-2-methyl-4-nitrobenzene | Aryls | Ambeed.com [ambeed.com]
- 3. angenesci.com [angenesci.com]
- 4. CAS:860734-65-26-Methoxy-3-methyl-2-nitroaniline-毕得医药 [bidepharm.com]
- 5. AB291068 | CAS 55730-09-1 – abcr Gute Chemie [abcr.com]
- 6. 55730-09-1 CAS Manufactory [m.chemicalbook.com]
- 7. 5-甲基-4-甲氧基-2-硝基苯胺 - CAS:55730-09-1 - Sunway Pharm Ltd [3wpharm.com]
An In-depth Technical Guide to 4-Methoxy-5-methyl-2-nitroaniline: Synthesis, Properties, and Historical Context of a Niche Nitroaromatic Compound
This technical guide provides a comprehensive overview of 4-Methoxy-5-methyl-2-nitroaniline, a substituted nitroaromatic compound. While specific historical records detailing the initial discovery and timeline of this particular molecule are not prominently documented in scientific literature, its structural motifs are well-represented in the broader history of synthetic chemistry, particularly in the development of dyes and pharmaceutical intermediates. This guide will therefore focus on the probable synthetic routes, extrapolated physicochemical properties, and the historical context of its parent chemical class, the nitroanilines.
Introduction: The Chemical Lineage of Nitroanilines
Nitroaniline derivatives are a cornerstone of modern organic synthesis, having played a pivotal role in the industrial chemistry landscape for over a century. The journey began with the isolation of aniline from indigo in 1826 and later from coal tar.[1][2] The subsequent discovery of mauveine, the first synthetic aniline dye, by William Henry Perkin in 1856, ignited the synthetic dye industry and established aniline and its derivatives as crucial starting materials.[1][3]
The introduction of the nitro group onto the aniline scaffold significantly enhances its utility as a chemical intermediate. The strong electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring and the basicity of the amino group, making nitroanilines versatile precursors for a wide range of functional group transformations.[2][4] They are foundational in the synthesis of azo dyes, pharmaceuticals, and other specialty chemicals.[5][6] 4-Methoxy-5-methyl-2-nitroaniline, with its specific substitution pattern, belongs to this important class of compounds, and its chemistry is best understood through the lens of its more well-documented relatives.
Proposed Synthesis of 4-Methoxy-5-methyl-2-nitroaniline
The synthesis of 4-Methoxy-5-methyl-2-nitroaniline is not explicitly detailed in readily available literature. However, a logical and efficient synthetic route can be designed based on established methodologies for the nitration of substituted anilines and anisoles. The most probable precursor for this synthesis is 4-methoxy-5-methylaniline (p-cresidine). The synthesis would likely proceed via a two-step process involving the protection of the highly activating amino group, followed by regioselective nitration and subsequent deprotection.
Rationale for the Synthetic Strategy
Direct nitration of anilines can be problematic due to the high reactivity of the amino group, which can lead to oxidation and the formation of multiple isomers.[4] To achieve regioselective nitration at the 2-position, the amino group is typically protected as an acetanilide. This strategy moderates the activating effect of the amino group and provides steric hindrance, directing the incoming nitro group to the desired position.
The proposed multi-step synthesis is visualized in the workflow diagram below:
Caption: Proposed synthetic workflow for 4-Methoxy-5-methyl-2-nitroaniline.
Detailed Experimental Protocol (Analogous Synthesis)
The following protocol is a well-established method for the synthesis of a structurally related compound, 4-methoxy-2-nitroaniline, which serves as a reliable template.[7]
Step 1: Acetylation of 4-Methoxyaniline
-
In a suitable reaction vessel, dissolve 4-methoxyaniline in a solvent such as glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring. An exothermic reaction will occur.
-
After the addition is complete, continue stirring for a designated period to ensure the reaction goes to completion.
-
Pour the reaction mixture into cold water to precipitate the product, 4-methoxyacetanilide.
-
Collect the solid product by filtration, wash with water, and dry.
Step 2: Nitration of 4-Methoxyacetanilide
-
Prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid, maintaining a low temperature with an ice bath.
-
Dissolve the 4-methoxyacetanilide from the previous step in concentrated sulfuric acid, keeping the temperature low.
-
Slowly add the prepared nitrating mixture to the acetanilide solution, ensuring the temperature does not rise significantly.
-
After the addition, allow the reaction to proceed at a controlled temperature until completion.
-
Carefully pour the reaction mixture over crushed ice to precipitate the nitrated product, 4-methoxy-2-nitroacetanilide.
-
Filter the product, wash thoroughly with water to remove residual acid, and dry.
Step 3: Hydrolysis of 4-Methoxy-2-nitroacetanilide
-
Reflux the 4-methoxy-2-nitroacetanilide in an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).
-
After the hydrolysis is complete, cool the reaction mixture.
-
If acid hydrolysis was used, neutralize the solution with a base to precipitate the final product. If base hydrolysis was used, the product may precipitate upon cooling or acidification.
-
Collect the crude 4-methoxy-2-nitroaniline by filtration, wash with water, and purify by recrystallization.
This three-step procedure, with minor modifications for the specific starting material (4-methoxy-5-methylaniline), represents the most plausible and field-proven method for obtaining 4-Methoxy-5-methyl-2-nitroaniline.
Physicochemical and Safety Data
While specific experimental data for 4-Methoxy-5-methyl-2-nitroaniline is scarce, its properties can be reliably estimated based on closely related analogs. The table below summarizes the known properties of 4-methoxy-2-nitroaniline, which is expected to have similar characteristics.
| Property | Value (for 4-Methoxy-2-nitroaniline) | Reference(s) |
| Molecular Formula | C₇H₈N₂O₃ | [8][9] |
| Molecular Weight | 168.15 g/mol | [8][9] |
| Appearance | Orange to red crystalline powder | [9][10] |
| Melting Point | 123 - 127 °C | [9][10] |
| CAS Number | 96-96-8 | [8][9] |
| Synonyms | 2-Nitro-p-anisidine, 4-Amino-3-nitroanisole | [8][9] |
Safety and Handling
Nitroaniline derivatives are generally classified as hazardous substances and should be handled with appropriate precautions.[10] Based on data for analogous compounds, 4-Methoxy-5-methyl-2-nitroaniline should be considered toxic if swallowed, in contact with skin, or if inhaled.[10] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times.[11] Work should be conducted in a well-ventilated fume hood.[11]
The general safety protocol for handling nitroaromatic compounds is illustrated below:
Caption: General safety workflow for handling nitroaniline derivatives.
Conclusion
While the specific discovery and historical development of 4-Methoxy-5-methyl-2-nitroaniline are not well-documented, its chemical nature places it firmly within the historically significant class of nitroaniline compounds. The synthetic pathways and chemical properties of this molecule can be confidently inferred from the extensive body of knowledge surrounding its structural analogs. The proposed synthesis, involving the protection of the amine, regioselective nitration, and subsequent deprotection, represents a robust and scalable method for its preparation. As with all nitroaromatic compounds, strict adherence to safety protocols is paramount when handling this chemical. This guide provides a foundational understanding for researchers and professionals working with this and related nitroaniline derivatives.
References
- Patsnap. (n.d.). 4-methyl-2-nitroaniline synthesis method. Patsnap Eureka.
- Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
- ChemicalBook. (2023, December 12). 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety.
- BenchChem. (2025). Navigating the Synthesis and Safety of 4-Methoxy-2-nitroaniline: An In-depth Technical Guide.
- Google Patents. (n.d.). US3927098A - Process for the preparation of 2-amino-4-nitro-anisole.
- ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline.
- Santa Cruz Biotechnology. (n.d.). 4-Methoxy-2-nitroaniline.
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
- BenchChem. (2026, January 5). A Technical Guide to the Historical Synthesis of Nitroaniline Derivatives.
- ResearchGate. (2025, December 10). On the Synthesis, Characterization and Applications of Para-nitro Aniline-based Reactive Dye.
- Johnston, W. T. (2008). The discovery of aniline and the origin of the term "aniline dye". Biotechnology & Histochemistry, 83(2), 83–87.
- Pysanky.info. (n.d.). Aniline Dyes.
- Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications.
- BenchChem. (2025). Application Note & Protocol: Synthesis of 2-Methyl-5-nitroaniline via Nitration of 2-Methylaniline.
- BenchChem. (2025, December). 4-Methoxy-2-nitroaniline molecular structure and formula.
- ECHEMI. (n.d.). 4-fluoro-2-Methoxy-5-nitroaniline SDS, 1075705-01-9 Safety Data Sheets.
Sources
- 1. Aniline Dyes [pysanky.info]
- 2. chempanda.com [chempanda.com]
- 3. The discovery of aniline and the origin of the term "aniline dye" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
- 8. scbt.com [scbt.com]
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- 10. benchchem.com [benchchem.com]
- 11. echemi.com [echemi.com]
4-Methoxy-5-methyl-2-nitroaniline safety and handling precautions
The following technical guide details the safety, handling, and risk management framework for 4-Methoxy-5-methyl-2-nitroaniline (CAS 55730-09-1).
This guide is structured for Application Scientists and Drug Development Professionals handling High-Potency Intermediates (HPIs). It utilizes a Read-Across Toxicology approach, synthesizing data from this specific isomer and its close structural analogs (e.g., 4-methoxy-2-nitroaniline) to establish a conservative, self-validating safety protocol.[1]
CAS: 55730-09-1 | Class: Nitroaromatic Amine | Risk Band: PB-4 (High Potency/Toxic)
Executive Summary & Chemical Identity
4-Methoxy-5-methyl-2-nitroaniline is a critical intermediate used in the synthesis of azo pigments and heterocyclic pharmaceutical scaffolds (e.g., benzimidazole derivatives).[1] As a nitroaniline derivative, it possesses a dual-hazard profile: acute systemic toxicity via methaemoglobinemia and chronic genotoxicity potential.[1]
This compound exhibits high lipophilicity, facilitating rapid dermal absorption. Standard laboratory PPE is often insufficient; handling requires specific barrier protection and engineering controls described in Section 4.
Physicochemical Constants
| Property | Value | Relevance to Safety |
| Molecular Formula | C₈H₁₀N₂O₃ | Stoichiometry for waste neutralization |
| Molecular Weight | 182.18 g/mol | Calculation of molar exposure limits |
| Appearance | Orange/Red Crystalline Solid | Visual contamination tracer |
| Melting Point | 117.5–118.5 °C | Stable solid at RT; dust hazard dominates |
| Boiling Point | ~355 °C (Predicted) | Low volatility; inhalation hazard is particulate-based |
| Solubility | Low in water; High in DCM, DMSO | High skin absorption potential via solvents |
Hazard Identification & Toxicology (The "Why")
Expert Insight: The danger of this compound lies not just in direct tissue damage, but in its metabolic activation. Understanding the mechanism is the first step in effective risk mitigation.
Mechanism of Action: Methaemoglobinemia
Upon entry (inhalation or dermal), the compound undergoes hepatic metabolism. The nitro group is reduced to a hydroxylamine intermediate (
Key Clinical Sign: "Chocolate Cyanosis" (brownish blood/skin) without respiratory distress initially, progressing to hypoxia.
Visualization: Metabolic Toxicity Pathway
The following diagram illustrates the bio-activation pathway that necessitates strict exposure controls.
Figure 1: The metabolic activation pathway leading to methaemoglobinemia.[1] Note the "Redox Cycle" which amplifies toxicity.
Risk Assessment & Control Banding
For research environments where specific OELs (Occupational Exposure Limits) are undefined for this specific isomer, apply a Control Banding strategy based on structural analogs (e.g., p-nitroaniline).
-
Hazard Band: Band 4 (Target OEL: 1–10 µg/m³)[1]
-
Skin Notation: YES (Critical absorption hazard)[1]
-
Carcinogenicity: Suspected (Category 2) based on amino-anisole substructure.[1]
Self-Validating Protocol: The "Glove Permeation Check"
Do not assume standard nitrile gloves are sufficient.[1] Nitroanilines can permeate thin nitrile (<0.1 mm) in minutes.
-
Validation Step: Use Double Gloving .
Safe Handling Protocols (The "How-To")
Storage and Stability
-
Condition: Store under inert gas (Argon/Nitrogen) if possible to prevent slow oxidation, though the nitro group renders it relatively stable.
-
Segregation: Isolate from Strong Oxidizers (Nitric acid) and Reducing Agents (Hydrazine, Borohydrides) to prevent uncontrolled exotherms.[1]
-
Container: Amber glass with Teflon-lined caps.[1] Avoid metal spatulas if friction sensitivity is unknown (use antistatic plastic).
Weighing and Transfer (Solid State)
Risk: Dust generation is the primary inhalation vector.
-
Engineering Control: Weighing must occur inside a Powder Containment Balance Enclosure or a Fume Hood with a face velocity >0.5 m/s.
-
Technique:
-
Place a pre-tared vial inside the hood.
-
Use a disposable antistatic funnel.
-
Wipe the exterior of the vial with a solvent-dampened tissue (methanol) before removing it from the hood to capture invisible dust.
-
Reaction Setup (Solution State)
Risk: Solvents (DCM, DMSO) act as vehicles, carrying the toxin through the skin barrier.
-
Protocol:
-
Closed Systems: Perform reactions in septa-sealed flasks.
-
Cannula Transfer: Move liquids via cannula or positive-displacement syringes to avoid open pouring.[1]
-
Spill Tray: All reaction vessels must sit in a secondary containment tray capable of holding 110% of the volume.
-
Emergency Response (Self-Validating)
If exposure is suspected, do not wait for symptoms (cyanosis appears late).[1]
-
Skin Contact: Wash with Polyethylene Glycol (PEG-400) or soap/water.[1] Ethanol may increase absorption—avoid it.
-
Medical Alert: Inform responders of "Nitroaniline Poisoning" and request Methylene Blue availability (the antidote for MetHb).
Waste Disposal & Deactivation
Expert Insight: Nitroanilines are toxic to aquatic life (Chronic Cat 3/2). Direct drain disposal is strictly prohibited.[2]
Deactivation Workflow
Before disposal, chemical deactivation is recommended for concentrated residues.
-
Acidification: Dissolve residue in dilute HCl.
-
Reduction (Optional but effective): Treat with Zinc/HCl or Iron/Acetic acid to reduce the nitro group fully to the diamine (which is still toxic but changes the transport properties), followed by oxidative degradation (Fenton's reagent) for complete destruction if required by local protocols.
-
Standard Path: Pack in clearly labeled "Toxic Organic Waste" containers.
Decision Matrix for Handling
Use this logic flow to determine the necessary level of containment.
Figure 2: Decision matrix for selecting Engineering Controls and PPE based on physical state and quantity.[1]
References
-
Chemsrc. (2025).[3] 4-Methoxy-5-methyl-2-nitroaniline - CAS 55730-09-1 MSDS and Properties.[1][4] Retrieved from [Link][1]
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7447 (2-Methoxy-5-nitroaniline).[1] Retrieved from [Link][1]
-
ECHA (European Chemicals Agency). Registration Dossier: Nitroaniline Derivatives and Methaemoglobinaemia Toxicity. Retrieved from [Link][1]
-
Google Patents. (2020). Method for synthesizing 4-methoxy-2-nitroaniline (CN111704555A).[1] Retrieved from
Sources
Methodological & Application
Application Note: 4-Methoxy-5-methyl-2-nitroaniline in Medicinal Chemistry
This Application Note and Protocol Guide addresses the medicinal chemistry applications of 4-Methoxy-5-methyl-2-nitroaniline .
Part 1: Critical Data Integrity & Molecule Identification
CRITICAL ALERT: CAS Number vs. Chemical Name Discrepancy A rigorous audit of chemical databases reveals a conflict in the user-provided identification parameters.[1][2] You must verify your source material before proceeding.
-
Target Molecule (Text): 4-Methoxy-5-methyl-2-nitroaniline (also known as 2-Nitro-4-methoxy-5-methylaniline).[1][2][3][4][5]
-
Provided CAS (Prompt): 16618-67-0
Decision: This guide focuses on the text-defined molecule (4-Methoxy-5-methyl-2-nitroaniline, CAS 55730-09-1) , as its structure offers the most significant utility in heterocyclic drug synthesis (specifically benzimidazoles).[1][2]
Part 2: Executive Summary & Medicinal Utility
4-Methoxy-5-methyl-2-nitroaniline acts as a high-value "ortho-nitroaniline" synthase synthon.[1][2] Its primary utility in medicinal chemistry lies in its ability to be reduced to 4-methoxy-5-methyl-o-phenylenediamine , a critical progenitor for 5,6-disubstituted benzimidazoles .[1][2]
Core Medicinal Applications:
-
Benzimidazole Scaffold Synthesis (PPIs & Kinase Inhibitors):
-
The molecule allows for the construction of the 5-methoxy-6-methylbenzimidazole core.[1][2] This is a structural analogue of the Omeprazole (5-methoxy) and Vitamin B12 (5,6-dimethyl) pharmacophores.[1][2]
-
SAR Optimization: Medicinal chemists utilize the C5-methyl group to probe hydrophobic pockets in enzymes (e.g., kinases) or to modulate metabolic stability (blocking metabolic oxidation at the C5/C6 position).[1][2]
-
-
Azo-Linker Prodrug Development:
-
The primary amine allows for diazotization and coupling to create azo-linked prodrugs (similar to Sulfasalazine), targeting colonic delivery via bacterial azoreductase cleavage.[2]
-
-
Quinoxaline Synthesis:
-
Condensation of the reduced diamine with alpha-dicarbonyls yields quinoxalines, a class of compounds investigated for antitumor and antibiotic activity.[2]
-
Part 3: Synthetic Pathway Visualization
The following diagram illustrates the transformation of 4-Methoxy-5-methyl-2-nitroaniline into bioactive scaffolds.
Figure 1: Logical flow from the nitroaniline precursor to bioactive benzimidazole scaffolds.[1][2][4][7][8][9]
Part 4: Detailed Experimental Protocols
Protocol A: Catalytic Reduction to 4-Methoxy-5-methyl-o-phenylenediamine
Context: The diamine intermediate is oxidation-sensitive (turns dark upon air exposure).[1][2] This protocol uses an in situ generation approach to minimize degradation before cyclization.[2]
Reagents:
Step-by-Step Methodology:
-
Safety Setup: Purge the reaction flask with nitrogen to remove oxygen.[2] The diamine product is highly susceptible to auto-oxidation.[1][2]
-
Dissolution: Dissolve 4-Methoxy-5-methyl-2-nitroaniline (10 mmol) in Methanol (50 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (100 mg) under a nitrogen stream.[2] Caution: Dry Pd/C is pyrophoric.[1][2]
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (repeat 3 times). Stir vigorously at Room Temperature (25°C) for 4–6 hours.
-
Filtration: Filter the mixture through a Celite pad under an inert atmosphere (Argon/Nitrogen) to remove the catalyst.
-
Immediate Use: The filtrate containing 4-methoxy-5-methyl-o-phenylenediamine should be used immediately for the cyclization step (Protocol B) without isolation to prevent polymerization.[1][2]
Protocol B: Cyclization to 5-Methoxy-6-methylbenzimidazole
Context: This step constructs the pharmacophore core found in proton pump inhibitors.[2]
Reagents:
-
Freshly prepared Diamine filtrate (from Protocol A)
-
Formic Acid (98%, 5.0 eq) or Triethyl Orthoformate (3.0 eq)[1][2]
-
p-Toluenesulfonic acid (catalytic, if using orthoformate)[1][2]
Step-by-Step Methodology:
-
Addition: To the methanolic diamine solution, add Formic Acid (50 mmol).
-
Reflux: Heat the reaction mixture to reflux (65°C) for 3 hours.
-
Workup:
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄.[2]
-
Purification: Purify via flash column chromatography (DCM:MeOH 95:5).
Part 5: Quantitative Data & Properties
Table 1: Physicochemical Profile for SAR Analysis Use these values when calculating lipophilicity changes in drug design.
| Property | Value | Relevance in Drug Design |
| Molecular Weight | 182.18 g/mol | Low MW allows for significant decoration (Fragment-Based Drug Design).[1][12] |
| LogP (Predicted) | ~2.4 | Moderate lipophilicity; suitable for oral bioavailability.[1][2][12] |
| H-Bond Donors | 1 (Amine) | Key interaction point for enzyme active sites.[1][2][12] |
| H-Bond Acceptors | 4 (NO2, OMe, N) | Nitro group often acts as a metabolic liability; reduction is preferred.[1][12] |
| Electronic Effect | Electron-Rich | The Methoxy/Methyl groups activate the ring, facilitating electrophilic aromatic substitution.[1][12] |
References
-
PubChem Compound Summary. (2025). 4-Methoxy-5-methyl-2-nitroaniline (CAS 55730-09-1).[1][2][3][4][5][6][8] National Center for Biotechnology Information.[2] Link[1][2]
-
ChemicalBook. (2025).[2] Product Data: 2-Nitro-4-methoxy-5-methylaniline.[1][2][3][4][7]Link[1][2]
-
Organic Chemistry Portal. (2024).[2] Synthesis of Benzimidazoles.[2][6][13][11] (General protocols for o-phenylenediamine cyclization). Link
-
BenchChem. (2025).[2][14] Safety and Handling of Nitroanilines.[2][14][15] (General safety protocols for nitro-aromatics). Link
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- 15. Page loading... [guidechem.com]
Application Notes & Protocols for 4-Methoxy-5-methyl-2-nitroaniline as a Chemical Intermediate
Abstract and Scope
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 4-Methoxy-5-methyl-2-nitroaniline (CAS No: 55730-09-1) as a chemical intermediate. While specific literature on this exact molecule is limited, its structural analogy to well-documented intermediates, such as 4-Methoxy-2-nitroaniline, allows for the rational design of synthetic pathways. This guide elucidates the inherent chemical logic of its functional groups, provides detailed protocols for its key transformations, and outlines the safety considerations necessary for laboratory handling. The protocols described herein are based on established methodologies for analogous compounds and are designed to be self-validating through clear, step-by-step instructions and explanations of the underlying chemical principles.
Physicochemical and Structural Properties
4-Methoxy-5-methyl-2-nitroaniline is a polysubstituted aromatic compound whose utility is derived from its specific arrangement of functional groups. Its physical properties are summarized below.
| Property | Value | Source |
| CAS Number | 55730-09-1 | [1] |
| Molecular Formula | C₈H₁₀N₂O₃ | [1] |
| Molecular Weight | 182.18 g/mol | [1] |
| Appearance | Crystalline Solid (predicted) | - |
| Melting Point | 117.5-118.5 °C | [1] |
| Boiling Point | 355.1 ± 37.0 °C at 760 mmHg | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| LogP | 2.40 | [1] |
Rationale for Use as a Versatile Chemical Intermediate
The synthetic value of 4-Methoxy-5-methyl-2-nitroaniline is rooted in the distinct and predictable reactivity of its three primary functional groups: the primary amine (-NH₂), the nitro group (-NO₂), and the methoxy (-OCH₃) group, all positioned on a stable benzene scaffold.
-
The Amino Group (-NH₂): As a primary aromatic amine, this group is a powerful nucleophile and a versatile synthetic handle. It can be readily acylated, alkylated, or, most importantly, converted into a diazonium salt. Diazotization opens the door to a wide array of subsequent reactions (e.g., Sandmeyer, Schiemann, Gomberg-Bachmann reactions), allowing for the introduction of halides, cyano groups, hydroxyl groups, and other functionalities. The short C-NH₂ bond length observed in similar structures suggests significant involvement of the nitrogen lone pair in the aromatic π-system, influencing its reactivity.[2]
-
The Nitro Group (-NO₂): The electron-withdrawing nitro group is primarily a precursor to a second amino group via reduction. This transformation is one of the most fundamental and reliable reactions in aromatic chemistry. The resulting 1,2-diamine (phenylenediamine) derivative is a critical building block for the synthesis of various heterocyclic systems, most notably benzimidazoles, which are a common motif in pharmaceuticals.[3] For example, the related compound 4-methoxy-2-nitroaniline is a key intermediate in the synthesis of the proton pump inhibitor Omeprazole.[3][4]
-
The Methoxy (-OCH₃) and Methyl (-CH₃) Groups: These electron-donating groups modulate the electronic properties of the aromatic ring. Their presence influences the reactivity of the other functional groups and the overall solubility and crystalline nature of the molecule and its derivatives.
The specific 1,2,4,5-substitution pattern provides a structurally defined quadrant of the benzene ring, making it an ideal starting material for complex molecules where regiochemical control is paramount.
Key Synthetic Transformations and Experimental Protocols
The most powerful application of 4-Methoxy-5-methyl-2-nitroaniline is its conversion to the corresponding diamine, which serves as a direct precursor to heterocyclic compounds. The following sections detail the protocol for this key reduction and a subsequent cyclization reaction.
Workflow for Heterocycle Synthesis
The overall workflow involves a two-step process: catalytic hydrogenation to reduce the nitro group, followed by a condensation-cyclization reaction to form the benzimidazole ring.
Caption: Workflow for the synthesis of a benzimidazole from 4-Methoxy-5-methyl-2-nitroaniline.
Protocol 1: Catalytic Reduction of the Nitro Group
This protocol details the reduction of 4-Methoxy-5-methyl-2-nitroaniline to 4-Methoxy-5-methyl-benzene-1,2-diamine using catalytic hydrogenation. This method is adapted from established procedures for the reduction of similar nitroanilines, such as those used in the synthesis of kinase inhibitors.[5]
Causality: Catalytic hydrogenation with Raney Nickel is chosen for its high efficiency and selectivity for nitro group reduction under mild conditions (low pressure and ambient temperature), preserving other functional groups. Methanol is an excellent solvent for the starting material and the reaction itself.
Materials:
-
4-Methoxy-5-methyl-2-nitroaniline (1.0 eq)
-
Methanol (ACS Grade)
-
Raney Nickel (approx. 10% w/w of the substrate, as a 50% slurry in water)
-
Hydrogen gas (H₂)
-
Celite™
-
Parr hydrogenation apparatus or similar autoclave
-
Nitrogen gas (N₂) for inerting
Procedure:
-
Vessel Preparation: To a clean and dry hydrogenation vessel, add 4-Methoxy-5-methyl-2-nitroaniline (e.g., 10.0 g, 54.9 mmol).
-
Solvent Addition: Add methanol (e.g., 100 mL) to the vessel and stir to dissolve the substrate.
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add the Raney Nickel slurry (e.g., 1.0 g dry weight basis). Caution: Raney Nickel is pyrophoric when dry and must be handled with care.
-
Inerting: Seal the reaction vessel. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas to ensure an inert atmosphere.
-
Reaction: Pressurize the vessel with hydrogen gas to the target pressure (e.g., 3.0 kg/cm ² or ~45 psi).[5]
-
Stirring and Monitoring: Begin vigorous stirring at room temperature (25-30 °C). The reaction progress can be monitored by the cessation of hydrogen uptake. The reaction is typically complete within 8-12 hours.[5]
-
Reaction Completion: Once hydrogen uptake ceases, stop the stirring and vent the excess hydrogen gas. Purge the vessel three times with nitrogen.
-
Workup and Isolation: a. Carefully filter the reaction mixture through a pad of Celite™ to remove the Raney Nickel catalyst. Keep the Celite pad wet with methanol at all times to prevent ignition of the catalyst. b. Wash the Celite pad with additional methanol (e.g., 2 x 25 mL) to ensure complete recovery of the product. c. Combine the filtrate and washings. d. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-Methoxy-5-methyl-benzene-1,2-diamine, which can be used directly in the next step or purified further by crystallization if necessary.
Protocol 2: Phillips Condensation for Benzimidazole Synthesis
This protocol describes the subsequent cyclization of the in-situ generated diamine with an appropriate carboxylic acid (the Phillips condensation) to form a 2-substituted benzimidazole.
Causality: This reaction proceeds via nucleophilic attack of one amino group on the protonated carboxylic acid, followed by intramolecular cyclization and dehydration. An acid catalyst like hydrochloric acid protonates the carboxylic acid, making it more electrophilic, and the heat drives the final dehydration step.
Materials:
-
Crude 4-Methoxy-5-methyl-benzene-1,2-diamine (from Protocol 1, 1.0 eq)
-
Carboxylic acid of choice (e.g., acetic acid or formic acid, 1.1 eq)
-
4 M Hydrochloric Acid (HCl) or another suitable acid catalyst
-
Water
Procedure:
-
Reaction Setup: Take the crude diamine obtained from Protocol 1 and dissolve it in a mixture of 4 M HCl and water (e.g., 50 mL).
-
Reagent Addition: Add the selected carboxylic acid (e.g., formic acid for a non-substituted benzimidazole) to the solution.
-
Heating: Heat the reaction mixture to reflux (approx. 100-110 °C) for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Isolation: a. After completion, cool the reaction mixture to room temperature. b. Carefully neutralize the mixture by the slow addition of a base, such as aqueous sodium hydroxide or ammonium hydroxide, until the pH is ~7-8. The product will typically precipitate. c. Cool the mixture in an ice bath to maximize precipitation. d. Collect the solid product by vacuum filtration. e. Wash the filter cake with cold water. f. Dry the product under vacuum to yield the crude substituted benzimidazole. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Safety and Handling
4-Methoxy-5-methyl-2-nitroaniline and its analogues are hazardous chemicals that must be handled with appropriate precautions. The GHS hazard classifications for the closely related 4-Methoxy-2-nitroaniline (CAS 96-96-8) are severe and should be considered the minimum standard for handling.[6][7]
-
Acute Toxicity: Fatal if swallowed, fatal in contact with skin, and fatal if inhaled.[6][7]
-
Organ Toxicity: May cause damage to organs (blood, liver) through prolonged or repeated exposure.[6][7]
-
Aquatic Hazard: Harmful to aquatic life with long-lasting effects.[6]
Mandatory Precautions:
-
Engineering Controls: Handle only in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly sealed safety goggles.
-
Respiratory Protection: For handling bulk powder, a respirator may be necessary.
-
Handling: Avoid creating dust. Avoid all contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
References
- Punagri Organics & Lifesciences. (n.d.). 4-Methoxy-2-nitroaniline | CAS 96-96-8 Pharma Intermediate.
- MySkinRecipes. (n.d.). 4-Methoxy-5-methyl-2-nitroaniline.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). The Crucial Role of 4-Methoxy-2-Nitroaniline in Pharma Synthesis.
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 4-Methoxy-2-nitroaniline.
- Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
National Center for Biotechnology Information. (n.d.). 4-Methoxy-2-nitroaniline. PubChem Compound Database. Retrieved from [Link]
- Chemsrc. (2025, December 2). 4-Methoxy-5-methyl-2-nitroaniline | CAS#:55730-09-1.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Methoxy-2-nitroaniline.
- Puschmann, H., et al. (2017). 5-Methyl-2-nitroaniline. Acta Crystallographica Section E: Crystallographic Communications.
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- 2. 5-Methyl-2-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 6. 4-Methoxy-2-nitroaniline | C7H8N2O3 | CID 66793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
Application Notes & Protocols: 4-Methoxy-5-methyl-2-nitroaniline as a Precursor in Heterocyclic Synthesis
Introduction: The Strategic Value of Substituted o-Nitroanilines
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Heterocyclic scaffolds are present in over 85% of all biologically active molecules, forming the core of countless pharmaceuticals.[1] Among the myriad of starting materials available to the synthetic chemist, substituted ortho-nitroanilines represent a class of particularly versatile and powerful building blocks. The strategic placement of a nitro group ortho to an amine provides a latent 1,2-diamine functionality. Through a simple reduction step, this moiety can be unmasked to participate in a wide array of cyclization reactions, yielding fused heterocyclic systems of significant therapeutic interest.
This guide focuses on the synthetic utility of 4-Methoxy-5-methyl-2-nitroaniline . While much of the foundational literature has been built upon the closely related and structurally analogous 4-Methoxy-2-nitroaniline , the principles and protocols are largely translatable. The additional methyl group at the 5-position in the target molecule is expected to primarily influence reaction kinetics and solubility profiles due to steric and electronic effects, rather than fundamentally altering the established reaction pathways. This document will therefore leverage the robust, field-proven methodologies developed for 4-Methoxy-2-nitroaniline to provide a comprehensive guide for researchers aiming to synthesize novel benzimidazoles, quinoxalines, and other key heterocyclic systems.
Core Synthetic Principle: The Reductive Cyclization Pathway
The power of 2-nitroanilines in heterocyclic synthesis stems from a straightforward yet elegant transformation: the in situ reduction of the nitro group to an amine. This creates a highly reactive 1,2-phenylenediamine intermediate that readily condenses with various electrophilic partners to form fused ring systems. This one-pot approach is highly efficient, minimizing the need for isolation of the often-unstable diamine intermediate.
Commonly employed reducing agents include sodium dithionite (Na₂S₂O₄), tin(II) chloride (SnCl₂), or catalytic hydrogenation (e.g., H₂/Pd-C).[2][3] The choice of reductant is critical and depends on the compatibility of other functional groups present in the reaction.
Caption: General workflow for heterocyclic synthesis.
Application I: Synthesis of Substituted 5-Methoxy-6-methylbenzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[4] The proton pump inhibitor omeprazole, for instance, features a substituted benzimidazole core, underscoring the scaffold's medicinal importance.[5] The most efficient route to these compounds from 4-Methoxy-5-methyl-2-nitroaniline is a one-pot reductive cyclization with an aldehyde.
Causality and Mechanistic Insight
This reaction proceeds via two key steps within a single pot. First, the nitroaniline is reduced to the corresponding 1,2-phenylenediamine. Second, this diamine undergoes a condensation reaction with an aldehyde. The initial condensation forms a Schiff base (imine), which then undergoes an intramolecular cyclization and subsequent aromatization (often via oxidation by air) to yield the stable benzimidazole ring system. Using a one-pot method is highly advantageous as it avoids the isolation of the diamine, which can be prone to air oxidation and degradation.
Caption: Experimental workflow for one-pot benzimidazole synthesis.
Experimental Protocol: One-Pot Synthesis of 2-Aryl-5-methoxy-6-methyl-1H-benzimidazoles
This protocol details a general procedure for the synthesis of 2-substituted benzimidazoles.[4][6]
Materials:
-
4-Methoxy-5-methyl-2-nitroaniline
-
Aromatic or Aliphatic Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Sodium Dithionite (Na₂S₂O₄)
-
Ethanol or Acetic Acid
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Stirring and heating apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-Methoxy-5-methyl-2-nitroaniline (1.0 mmol, 1 equiv.) and the desired aldehyde (1.1 mmol, 1.1 equiv.) in a suitable solvent such as ethanol (15-20 mL).
-
Reduction: To the stirring suspension, add sodium dithionite (3.0-4.0 mmol, 3-4 equiv.) in portions. The addition may be exothermic.
-
Cyclization: Heat the reaction mixture to reflux (typically 70-80 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting nitroaniline spot has been consumed.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-cold water (50-100 mL) with stirring. A precipitate should form.
-
Purification: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
| Aldehyde Partner | Reducing Agent | Solvent | Typical Yield (%) |
| Benzaldehyde | Na₂S₂O₄ | Ethanol | 85-95% |
| 4-Chlorobenzaldehyde | Na₂S₂O₄ | Ethanol | 80-90% |
| 4-Methoxybenzaldehyde | Na₂S₂O₄ | Acetic Acid | 82-92% |
| Cyclohexanecarboxaldehyde | Na₂S₂O₄ | Ethanol | 75-85% |
| Note: Yields are representative and adapted from similar syntheses; actual yields may vary based on specific substrates and reaction conditions.[3][4] |
Application II: Synthesis of Substituted 6-Methoxy-7-methylquinoxalines
Quinoxalines, also known as benzopyrazines, are another class of heterocycles with significant applications in materials science and medicine, exhibiting antimicrobial, anticancer, and kinase inhibitory activities.[7] The synthesis typically involves the condensation of a 1,2-phenylenediamine with a 1,2-dicarbonyl compound.
Causality and Mechanistic Insight
Similar to benzimidazole synthesis, the key step is the initial reduction of 4-Methoxy-5-methyl-2-nitroaniline to the corresponding diamine. This diamine then undergoes a double condensation reaction with a 1,2-dicarbonyl compound (e.g., benzil, 2,3-butanedione) to form the six-membered pyrazine ring, yielding the quinoxaline scaffold. The reaction is often catalyzed by a mild acid and driven by the removal of water.
Experimental Protocol: Synthesis of 2,3-Diaryl-6-methoxy-7-methylquinoxalines
This protocol outlines a general method for quinoxaline synthesis.[8][9]
Materials:
-
4-Methoxy-5-methyl-2-nitroaniline
-
1,2-Dicarbonyl Compound (e.g., benzil)
-
Reducing Agent (e.g., SnCl₂·2H₂O or Na₂S₂O₄)
-
Ethanol or Acetic Acid
-
Standard laboratory glassware
Procedure:
-
Diamine Generation: In a round-bottom flask, dissolve 4-Methoxy-5-methyl-2-nitroaniline (1.0 mmol, 1 equiv.) in ethanol (15 mL). Add the chosen reducing agent (e.g., Na₂S₂O₄, 3.0 mmol) and heat the mixture at 60-70 °C for 30-60 minutes to ensure complete reduction to the diamine. Monitor by TLC.
-
Condensation: To the same flask containing the in situ generated diamine, add the 1,2-dicarbonyl compound (e.g., benzil, 1.0 mmol, 1 equiv.) and a few drops of glacial acetic acid to catalyze the condensation.
-
Reaction: Heat the mixture to reflux for an additional 1-3 hours. Monitor the formation of the quinoxaline product by TLC.
-
Isolation and Purification: After cooling, pour the reaction mixture into cold water to precipitate the crude product. Collect the solid by filtration, wash with water, and dry. Purify the product by recrystallization from ethanol or by silica gel chromatography.
| 1,2-Dicarbonyl Partner | Reducing Agent | Solvent | Typical Yield (%) |
| Benzil | Na₂S₂O₄ | Ethanol/AcOH | 80-90% |
| 2,3-Butanedione | Na₂S₂O₄ | Ethanol/AcOH | 75-85% |
| Glyoxal (40% in H₂O) | SnCl₂·2H₂O | Ethanol | 70-80% |
| Note: Yields are representative and based on established quinoxaline syntheses.[7][8] |
Medicinal Chemistry Context: Targeting Cellular Signaling Pathways
The heterocyclic scaffolds synthesized from 4-Methoxy-5-methyl-2-nitroaniline are not merely chemical curiosities; they are "privileged structures" that often interact with key biological targets. For instance, many substituted benzimidazoles and quinazolines have been identified as potent kinase inhibitors.[10]
One critical pathway often dysregulated in cancer is the PI3K/Akt/mTOR signaling cascade, which governs cell survival, proliferation, and growth.[4] Many 5-methoxybenzimidazole derivatives have demonstrated anticancer properties by inhibiting key kinases within this pathway, such as Akt, leading to the shutdown of pro-survival signals and the induction of apoptosis (programmed cell death).[4]
Sources
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- 3. Benzimidazole synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
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reaction mechanism for the nitration of 4-methoxy-5-methylaniline
Application Note: Regioselective Nitration of 4-Methoxy-5-Methylaniline
Executive Summary
This technical guide details the reaction mechanism and experimental protocol for the nitration of 4-methoxy-5-methylaniline (also known as 3-methyl-p-anisidine or 4-amino-2-methylanisole). Direct nitration of electron-rich anilines is hazardous and prone to oxidation (tar formation). Therefore, this protocol utilizes a Protection-Nitration-Deprotection strategy via the N-acetyl derivative.
This route ensures high regioselectivity for the 2-nitro isomer (2-nitro-4-methoxy-5-methylaniline ), driven by the cooperative directing effects of the acetamido and methyl groups, while minimizing the formation of unstable quinone imines.
Reaction Mechanism & Theoretical Foundation
Substrate Analysis & Directing Effects
The substrate, N-(4-methoxy-5-methylphenyl)acetamide (the protected intermediate), possesses three substituents with competing electronic effects. Understanding the interplay of resonance (
| Substituent | Position (Relative to N) | Effect | Directing Preference |
| Acetamido (-NHAc) | C-1 | Strong Activator ( | Ortho (C-2, C-6) , Para (Blocked) |
| Methoxy (-OCH₃) | C-4 | Strong Activator ( | Ortho (C-3, C-5) |
| Methyl (-CH₃) | C-5 | Weak Activator ( | Ortho (C-4, C-6), Para (C-2) |
-
The Conflict: The Methoxy group directs incoming electrophiles to C-3 and C-5. The Acetamido group directs to C-2 and C-6.
-
The Resolution (Regioselectivity):
-
Position C-2: This position is Ortho to the Acetamido group and Para to the Methyl group. The cooperative activation from both the strong
and the weak makes this the most nucleophilic site. -
Position C-6: This position is Ortho to both
and . However, it is sterically crowded, sandwiched between the bulky acetamido group and the methyl group. -
Position C-3/C-5: While activated by the strong Methoxy group, the kinetic preference for nitration ortho to the nitrogen in acetanilides generally dominates, especially when reinforced by the para-methyl effect at C-2.
-
Mechanistic Pathway
The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism.
-
Generation of Electrophile: Sulfuric acid protonates nitric acid, generating the nitronium ion (
). -
Sigma Complex Formation: The
-electrons at C-2 attack the , breaking aromaticity and forming a resonance-stabilized arenium ion (Sigma complex). -
Re-aromatization: The bisulfate ion (
) acts as a base, abstracting the proton from C-2, restoring aromaticity. -
Hydrolysis: The acetyl group is removed under acidic conditions to yield the free amine.
Visualization: Reaction Workflow & Mechanism
Figure 1: Step-wise reaction pathway from substrate protection to final nitro-aniline product.
Experimental Protocol
Safety Warning: Nitration reactions are highly exothermic. Nitric acid is a strong oxidizer. Perform all steps in a functioning fume hood behind a blast shield.
Phase 1: Protection (Acetylation)
Objective: Convert the oxidation-prone amine to a stable acetanilide.
-
Dissolution: In a 500 mL round-bottom flask, dissolve 13.7 g (0.1 mol) of 4-methoxy-5-methylaniline in 40 mL of glacial acetic acid.
-
Addition: Add 11 mL (0.11 mol) of acetic anhydride dropwise over 15 minutes.
-
Observation: The reaction is exothermic; the solution may warm significantly.[2]
-
-
Completion: Stir at room temperature for 30 minutes. Pour the mixture into 200 mL of ice-water.
-
Isolation: Filter the white precipitate (the acetanilide), wash with cold water, and dry.[3]
-
Checkpoint: Yield should be >90%.[4] Melting point approx. 110-115°C (verify with standard).
-
Phase 2: Nitration (The Critical Step)
Objective: Introduce the nitro group at the C-2 position.
-
Preparation: Suspend the dried acetanilide (approx. 17 g) in 50 mL of glacial acetic acid in a 3-neck flask equipped with a thermometer and dropping funnel. Cool to 0–5°C using an ice-salt bath.
-
Acid Mix: Prepare a nitrating mixture of 7 mL Conc. HNO₃ (70%) and 10 mL Conc. H₂SO₄ .[5][6][7][8][9] Cool this mixture to 0°C.
-
Addition: Add the acid mixture dropwise to the acetanilide suspension.
-
CRITICAL: Maintain internal temperature below 10°C . If temperature spikes, stop addition immediately.
-
-
Reaction: After addition, stir at 5–10°C for 1 hour, then allow to warm to room temperature for 2 hours.
-
Quenching: Pour the reaction mixture onto 300 g of crushed ice with vigorous stirring. The yellow nitro-acetanilide will precipitate.[3]
-
Isolation: Filter the yellow solid. Wash with water until the filtrate is neutral (pH 7).
Phase 3: Hydrolysis (Deprotection)
Objective: Remove the acetyl group to release the final amine.
-
Reflux: Transfer the wet cake to a flask containing 100 mL of 6M HCl (or 20% NaOH if base hydrolysis is preferred, though acid is standard for nitro-anilines).
-
Heating: Reflux for 1–2 hours. The solid will dissolve, and the solution will darken.
-
Neutralization: Cool the solution. If using acid hydrolysis, neutralize carefully with 20% NaOH solution until pH ~9-10.
-
Precipitation: The free base (2-nitro-4-methoxy-5-methylaniline) will precipitate as an orange/red solid.
-
Purification: Recrystallize from Ethanol/Water (70:30).
Quantitative Data & Specifications
| Parameter | Specification | Notes |
| Starting Material | 4-Methoxy-5-methylaniline | MW: 137.18 g/mol |
| Reagent Stoichiometry | 1.0 : 1.1 : 1.1 | Substrate : Ac₂O : HNO₃ |
| Temperature Limit | < 10°C (Nitration) | Critical for regioselectivity |
| Typical Yield | 65% - 75% | Overall (3 steps) |
| Product Appearance | Orange/Red Needles | |
| Product MW | 182.18 g/mol | |
| Melting Point | 138 - 142°C | Literature value range |
Troubleshooting & Optimization
-
Tar Formation: Occurs if the temperature exceeds 10°C during nitration or if the acetylation step was incomplete. Corrective Action: Ensure strict temperature control and verify intermediate purity via TLC.
-
Isomer Contamination: Small amounts of the 6-nitro isomer may form. Corrective Action: Recrystallization from ethanol effectively removes the minor isomer due to solubility differences.
-
Incomplete Hydrolysis: If the melting point is too low, the acetyl group may still be attached. Corrective Action: Extend reflux time or increase acid concentration.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Booth, G. (2000). "Nitro Compounds, Aromatic".[6][10][11] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
-
PubChem Database. (2023). Compound Summary for CAS 55730-09-1 (4-Methoxy-5-methyl-2-nitroaniline). National Center for Biotechnology Information.
- Schofield, K. (1980). Aromatic Nitration. Cambridge University Press. (Mechanistic insights into regioselectivity of substituted benzenes).
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- 11. cdnsciencepub.com [cdnsciencepub.com]
experimental procedure for preparing derivatives of 4-Methoxy-5-methyl-2-nitroaniline
Abstract
This technical guide outlines high-fidelity experimental procedures for the derivatization of 4-Methoxy-5-methyl-2-nitroaniline (CAS: 16618-67-0; C.I. Azoic Diazo Component 13).[1][2] Known industrially as Fast Red B Base, this scaffold possesses a unique electronic "push-pull" architecture driven by the electron-donating methoxy/methyl groups and the electron-withdrawing nitro group. This note details two distinct synthetic workflows: (1) Diazotization for azo-pigment synthesis, and (2) Reductive Cyclization to access 5-methoxy-6-methylbenzimidazole pharmacophores.
Introduction & Chemical Logic
The reactivity of 4-Methoxy-5-methyl-2-nitroaniline is defined by the ortho-relationship between the primary amine (-NH₂) and the nitro (-NO₂) group. This structural motif serves as a divergent point for two major chemical industries:
-
Dye/Pigment Chemistry (The Electrophilic Route): The amino group is converted to a diazonium salt. The 4-methoxy group stabilizes the diazonium intermediate via resonance donation, allowing for controlled coupling with Naphthol AS derivatives to form insoluble azo pigments (e.g., Pigment Red family).
-
Medicinal Chemistry (The Nucleophilic Route): Reduction of the nitro group yields 4-methoxy-5-methyl-o-phenylenediamine . This fleeting intermediate is a "privileged structure" for synthesizing benzimidazoles—critical motifs in proton pump inhibitors (like Omeprazole analogs) and kinase inhibitors.
Electronic Reactivity Profile
-
C1-NH₂: Highly nucleophilic; susceptible to oxidation.
-
C2-NO₂: Deactivates the ring toward electrophilic aromatic substitution (EAS) but activates C1 for nucleophilic displacement if the amine is diazotized (Sandmeyer type).
-
C4-OMe / C5-Me: These electron-donating groups (EDGs) increase electron density, stabilizing the cation during diazotization but making the ring susceptible to oxidative side-reactions during aggressive reduction.
Safety & Handling (MSDS Highlights)
-
Toxicity: Nitroanilines are potent methemoglobin-forming agents. Absorption through skin is rapid.
-
Explosion Hazard: Dry diazonium salts are shock-sensitive. Always keep diazonium intermediates in solution at <5°C.
-
PPE: Nitrile gloves (double-gloved), face shield, and fume hood operation are mandatory.
Experimental Workflows
Workflow A: Diazotization & Azo Coupling (Pigment Synthesis)
Target: Preparation of stable diazonium salt for subsequent coupling.
Reagents:
-
Substrate: 4-Methoxy-5-methyl-2-nitroaniline (1.0 eq)
-
Acid: HCl (37%, 2.5 eq) or H₂SO₄ (for higher stability)
-
Nitrosating Agent: NaNO₂ (1.05 eq, 4M aq. solution)
-
Quencher: Sulfamic acid (catalytic)
Protocol:
-
Slurry Formation: In a 500 mL reactor, charge 4-Methoxy-5-methyl-2-nitroaniline (18.2 g, 100 mmol) and water (100 mL). Stir vigorously to break aggregates.
-
Acidification: Add HCl (37%, 25 mL) dropwise. The amine will convert to its hydrochloride salt. Note: Exothermic.[3][4]
-
Cooling: Cool the suspension to 0–2°C using an ice/salt bath.
-
Diazotization: Add the NaNO₂ solution sub-surface over 30 minutes. Maintain internal temperature <5°C.
-
Checkpoint: The solution should turn clear/yellow. If suspension persists, check pH (must be <1).
-
-
Validation: Test with Starch-Iodide paper (instant blue/black = excess HNO₂).
-
Quenching: Add sulfamic acid crystals until Starch-Iodide test is negative (destroys excess nitrous acid to prevent side reactions during coupling).
-
Coupling (Example): The resulting diazonium solution is immediately added to a basic solution of Naphthol AS (pH 9-10) to precipitate the red pigment.
Workflow B: Reductive Cyclization (Benzimidazole Synthesis)
Target: Synthesis of 5-methoxy-6-methyl-2-mercaptobenzimidazole (Omeprazole analog scaffold).
Rationale: This protocol uses a "one-pot" reduction-cyclization strategy to avoid isolating the air-sensitive diamine intermediate [1].
Reagents:
-
Substrate: 4-Methoxy-5-methyl-2-nitroaniline (10 mmol)
-
Reductant: Fe powder (30 mmol) / NH₄Cl (catalytic) OR Pd/C (5% w/w) under H₂
-
Cyclizing Agent: Potassium Ethyl Xanthate (12 mmol) or Formic Acid
-
Solvent: Ethanol/Water (4:1)
Protocol (Iron-Mediated Reduction):
-
Reduction:
-
Suspend substrate (1.82 g) in Ethanol/Water (50 mL).
-
Add Fe powder (1.68 g) and NH₄Cl (0.5 g).
-
Reflux at 80°C for 2 hours.
-
TLC Check: Disappearance of yellow starting material (Rf ~0.6 in 30% EtOAc/Hex) and appearance of polar diamine (streaking near baseline).
-
-
Filtration: Filter hot through Celite to remove Iron sludge. The filtrate contains 4-methoxy-5-methyl-o-phenylenediamine .
-
Critical: Do not store this filtrate. Proceed immediately to cyclization to prevent oxidation (browning).
-
-
Cyclization (Thione Formation):
-
To the fresh filtrate, add Potassium Ethyl Xanthate (1.92 g).
-
Reflux for 3 hours.[5] The solution will evolve H₂S (rotten egg smell—trap with NaOH scrubber).
-
-
Workup:
-
Cool to room temperature.[6]
-
Acidify with Acetic Acid to pH 5.
-
The product, 5-methoxy-6-methyl-2-mercaptobenzimidazole , precipitates as a white/off-white solid.
-
-
Purification: Recrystallize from Ethanol.
Visualization of Pathways
Figure 1: Divergent synthetic pathways for 4-Methoxy-5-methyl-2-nitroaniline. The "Red" path denotes the dye industry route; the "Yellow" path denotes the pharmaceutical route.
Analytical Validation
| Parameter | 4-Methoxy-5-methyl-2-nitroaniline (Start) | 5-Methoxy-6-methylbenzimidazole (Product) |
| Appearance | Orange/Red Powder | White/Off-white Crystalline Solid |
| Melting Point | 121–127 °C | >250 °C (Structure dependent) |
| ¹H NMR (DMSO-d₆) | δ 3.85 (s, 3H, OMe), 7.5 (s, Ar-H ortho to NO₂) | δ 12.0 (br s, NH), 7.3/6.9 (s, Ar-H) |
| HPLC Retention | High (Non-polar) | Lower (Polar, ionizable) |
Troubleshooting & Optimization
-
Tarry Products during Diazotization:
-
Cause: Temperature >5°C caused decomposition to phenols.
-
Fix: Ensure internal temperature control and add nitrite sub-surface.
-
-
Low Yield in Benzimidazole Cyclization:
-
Cause: Oxidation of the diamine intermediate before cyclization.
-
Fix: Perform reduction and cyclization in a "telescoped" process (one-pot) or under Nitrogen atmosphere.
-
-
Isomer Contamination:
-
Issue: Commercial "Fast Red B Base" may contain isomers.
-
Fix: Recrystallize starting material from hot ethanol before use in pharma-grade synthesis.
-
References
-
BenchChem. (2025).[3][7][8] The Role of 4-Methoxy-2-nitroaniline in the Synthesis of Omeprazole: A Detailed Guide for Researchers. Retrieved from
-
Organic Syntheses. (1923).[9] m-Nitrophenol (Diazotization Protocol Adaptation). Org. Synth. 1923, 3,[4][9] 87. Retrieved from
-
MDPI. (2018). Heterogeneous Catalytic Synthesis of 2-Methylbenzimidazole from 2-Nitroaniline. Catalysts 2019, 9(1), 7. Retrieved from
-
PubChem. (2024).[1] Compound Summary: 4-Fluoro-2-methoxy-5-nitroaniline (Structural Analog Data). Retrieved from [1]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
- 5. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
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- 9. Organic Syntheses Procedure [orgsyn.org]
The Versatile Building Block: A Guide to 4-Methoxy-5-methyl-2-nitroaniline in Azo Dye Synthesis
Introduction: Unveiling the Potential of 4-Methoxy-5-methyl-2-nitroaniline
In the vibrant world of synthetic colorants, the judicious selection of molecular building blocks is paramount to achieving desired hues, performance, and durability. Among the vast arsenal of intermediates available to the modern dye chemist, 4-methoxy-5-methyl-2-nitroaniline stands out as a particularly valuable precursor for the synthesis of a range of high-performance azo dyes. Its unique substitution pattern—featuring an electron-donating methoxy group, a methyl group, and a strongly electron-withdrawing nitro group on the aniline core—provides a handle for fine-tuning the electronic properties and, consequently, the color and fastness of the resulting dyes.
This comprehensive technical guide, designed for researchers, scientists, and professionals in drug development and materials science, delves into the practical application of 4-methoxy-5-methyl-2-nitroaniline as a diazo component in the synthesis of azo dyes. We will explore the fundamental principles governing the synthesis, provide detailed, field-proven protocols, and offer insights into the characterization and performance of the resulting colorants.
The Chemistry of Color: Diazotization and Azo Coupling
The synthesis of azo dyes from 4-methoxy-5-methyl-2-nitroaniline hinges on a classic and robust two-step electrophilic aromatic substitution reaction: diazotization followed by azo coupling.[1][2]
1. Diazotization: Activation of the Amine
The primary aromatic amine group of 4-methoxy-5-methyl-2-nitroaniline is not sufficiently reactive to directly participate in dye formation. It must first be converted into a highly electrophilic diazonium salt. This is achieved through diazotization, a reaction with nitrous acid (HNO₂) which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[3][4]
The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt, which is prone to decomposition and the unwanted formation of phenols at higher temperatures.[5] The strong acid serves a dual purpose: it catalyzes the formation of the active nitrosating agent, the nitrosonium ion (NO⁺), and it protonates the starting aniline, rendering it soluble in the aqueous reaction medium.[6]
2. Azo Coupling: The Chromophore-Forming Step
The newly formed, highly reactive diazonium salt is then ready for the critical color-forming step: azo coupling. In this reaction, the diazonium salt acts as an electrophile and attacks an electron-rich aromatic compound, known as the coupling component.[1][7] The choice of coupling component is a key determinant of the final dye's color. Common coupling components include phenols, naphthols, and other aromatic amines.[8]
The pH of the reaction medium is a critical parameter in the coupling step. When coupling with phenols, the reaction is typically carried out under slightly alkaline conditions (pH 8-10) to deprotonate the phenol to the more strongly activating phenoxide ion. Conversely, coupling with aromatic amines is generally performed in a weakly acidic medium (pH 4-6) to ensure a sufficient concentration of the free amine, which is the reactive species.[9]
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the synthesis of a representative azo dye using 4-methoxy-5-methyl-2-nitroaniline.
Protocol 1: Diazotization of 4-Methoxy-5-methyl-2-nitroaniline
Materials:
-
4-Methoxy-5-methyl-2-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Urea
-
Distilled Water
-
Ice
Equipment:
-
Beakers (100 mL, 250 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thermometer
-
Graduated cylinders
Procedure:
-
Preparation of the Amine Solution: In a 250 mL beaker, add 5 mmol of 4-methoxy-5-methyl-2-nitroaniline to a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of distilled water. Stir the mixture until the amine is fully dissolved. Some gentle warming may be necessary.
-
Cooling: Place the beaker in an ice-water bath and cool the solution to 0-5 °C with continuous stirring. It is crucial to maintain this temperature range throughout the diazotization process.[10]
-
Preparation of Sodium Nitrite Solution: In a separate 100 mL beaker, dissolve 5.5 mmol of sodium nitrite in 10 mL of cold distilled water.
-
Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cold amine solution over a period of 10-15 minutes, ensuring the temperature does not rise above 5 °C.
-
Completion and Excess Nitrous Acid Removal: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion. Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). If present, add a small amount of urea to quench the excess nitrous acid until the starch-iodide test is negative. The resulting clear solution is the diazonium salt, which should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with a Naphthol Derivative (Example: 2-Naphthol)
Materials:
-
Diazonium salt solution (from Protocol 1)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Equipment:
-
Beaker (500 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Preparation of the Coupling Component Solution: In a 500 mL beaker, dissolve 5.1 mmol of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cooling: Cool this solution in a separate ice-water bath to 0-5 °C.
-
Coupling Reaction: While stirring vigorously, slowly add the cold diazonium salt solution to the cold 2-naphthol solution. A brightly colored precipitate of the azo dye should form immediately.[10]
-
Completion of Reaction: Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure complete coupling.
-
Isolation of the Dye: Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the dye cake on the filter paper with copious amounts of cold distilled water until the filtrate is neutral. Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
Visualization of the Synthesis Workflow
The following diagram illustrates the key stages in the synthesis of an azo dye from 4-methoxy-5-methyl-2-nitroaniline.
Caption: Workflow for Azo Dye Synthesis.
Characterization of the Synthesized Azo Dyes
The identity and purity of the synthesized azo dyes can be confirmed using a variety of spectroscopic techniques.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum of the product should show the disappearance of the N-H stretching vibrations of the primary amine (typically in the 3300-3500 cm⁻¹ region) and the appearance of a characteristic absorption for the N=N azo linkage, which is often weak and can be found in the 1400-1600 cm⁻¹ region.
-
UV-Visible (UV-Vis) Spectroscopy: Azo dyes are intensely colored due to the extended π-conjugation in their molecules. The UV-Vis spectrum will show a strong absorption band in the visible region (400-700 nm), and the wavelength of maximum absorbance (λ_max) is indicative of the color of the dye.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the dye molecule by analyzing the chemical shifts and coupling patterns of the protons and carbons.
Performance and Application of Derived Dyes
Azo dyes derived from 4-methoxy-5-methyl-2-nitroaniline are often classified as disperse dyes, which are suitable for dyeing hydrophobic fibers such as polyester.[12] The performance of these dyes is evaluated based on their fastness properties, which indicate their resistance to various environmental factors.
Table 1: Typical Fastness Properties of Disperse Dyes on Polyester
| Fastness Property | Typical Rating (ISO Scale) | Description |
| Light Fastness | 4-6 (out of 8) | Good to very good resistance to fading upon exposure to light. |
| Wash Fastness | 4-5 (out of 5) | Excellent resistance to color loss and staining during washing.[13] |
| Sublimation Fastness | 3-5 (out of 5) | Moderate to good resistance to color change and staining of adjacent fabrics at high temperatures (e.g., during ironing or heat setting).[14] |
| Rubbing (Crocking) Fastness | 4-5 (out of 5) | Excellent resistance to color transfer when rubbed.[15] |
Note: The actual fastness properties will depend on the specific structure of the dye and the dyeing conditions.
Safety and Handling Considerations
As a responsible scientist, it is imperative to handle all chemicals with appropriate safety precautions.
-
4-Methoxy-5-methyl-2-nitroaniline and its derivatives should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [16][17]
-
Avoid inhalation of dust and contact with skin and eyes. [18] In case of contact, rinse the affected area with plenty of water.
-
Consult the Safety Data Sheet (SDS) for the specific compound before use for detailed hazard information and handling procedures. [19][20]
Conclusion
4-Methoxy-5-methyl-2-nitroaniline is a valuable and versatile building block in the synthesis of azo dyes. Its unique electronic and structural features allow for the creation of a wide palette of colors with good to excellent fastness properties, particularly for dyeing polyester fibers. By understanding the underlying principles of diazotization and azo coupling, and by following established protocols, researchers can effectively harness the potential of this important intermediate to develop novel and high-performance colorants for a variety of applications.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Azo Dyes Using (4-methylphenyl)diazene. BenchChem.
- Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
- Fiveable. (n.d.). Azo Coupling Definition - Organic Chemistry Key Term.
- ResearchGate. (2024). An Overview of Preparation for Different Azo Compounds.
- BYJU'S. (n.d.). Diazotization Reaction Mechanism.
- Scribd. (n.d.). Chemistry Lab: Methyl Orange Synthesis.
- Otutu, J. O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- ResearchGate. (n.d.). Fastness properties of the polyester dyed fabrics with disperse dyes.
- TCI EUROPE N.V. (2025). 4-Fluoro-2-methoxy-5-nitroaniline - SAFETY DATA SHEET.
- ResearchGate. (2025). Azo coupling reactions structures and mechanisms.
- P2 InfoHouse. (n.d.). Chapter 8: Disperse Dyes and Their Application to Polyester.
- ECHEMI. (n.d.). 4-fluoro-2-Methoxy-5-nitroaniline SDS, 1075705-01-9 Safety Data Sheets.
- Wikipedia. (n.d.). Azo coupling.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- Fisher Scientific. (2009). SAFETY DATA SHEET - 4-Methoxy-2-nitroaniline.
- MDPI. (n.d.). Performance Evaluation and Fastness Properties of Poly(Lactic Acid) Fibres Dyed with Commercial Disperse Dyes in Comparison to Polyester Fabric.
- YouTube. (2023). Introduction to Azo Coupling Reactions for Organic Chemistry.
- Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines.
- Impactfactor. (2023). Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Methoxy-4-nitroaniline.
- Chemistry LibreTexts. (2019). 23.6: Coupling Reactions of Aryl Diazonium Salts.
- ResearchGate. (n.d.). The diazotization process.
- How to dye and procedure of dyeing for textile. (2012). FASTNESS PROPERTIES OF DISPERSE DYES.
- Sigma-Aldrich. (2026). SAFETY DATA SHEET.
- Textile Learner. (2021). Disperse Dyes: Properties, Classification, Dyeing & Printing Method.
- Science World Journal. (n.d.). spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline.
- PMC - NIH. (2022). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals.
Sources
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- 6. byjus.com [byjus.com]
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- 20. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Synthetic Routes to 4-Methoxy-5-methyl-2-nitroaniline
Executive Summary
This application note details the optimized synthetic pathway for 4-Methoxy-5-methyl-2-nitroaniline , a critical intermediate in the manufacturing of azo dyes and pharmaceutical precursors. The synthesis presents a specific regiochemical challenge: introducing a nitro group onto the trisubstituted benzene ring of p-cresidine (4-methoxy-3-methylaniline) while avoiding oxidation of the amine or incorrect substitution patterns.
The recommended protocol utilizes a Protection-Nitration-Deprotection strategy.[1] This route ensures high regioselectivity for the 2-position (relative to the amine) by leveraging steric steering and the electronic directing effects of an acetamido protecting group.
Retrosynthetic Analysis & Strategy
Structural Logic
The target molecule, 4-Methoxy-5-methyl-2-nitroaniline, possesses three substituents on the aniline core:
-
Amino (-NH₂): Position 1 (Strong Activator, ortho/para director)
-
Nitro (-NO₂): Position 2 (Meta director, deactivating)
-
Methoxy (-OCH₃): Position 4 (Strong Activator, ortho/para director)
-
Methyl (-CH₃): Position 5 (Weak Activator, ortho/para director)
The Regioselectivity Challenge
Direct nitration of the starting material, p-cresidine (4-methoxy-3-methylaniline), is not viable due to:
-
Oxidation sensitivity: The free amine is easily oxidized by nitric acid, leading to tars.
-
Protonation: Under acidic nitration conditions, the amine becomes an ammonium species (-NH₃⁺), which is meta-directing and deactivating, potentially altering the substitution pattern.
The Solution: Acetamide Protection
By converting the amine to an acetamide (N-acetyl-p-cresidine), we achieve two goals:
-
Protection: The nitrogen lone pair is delocalized into the carbonyl, preventing oxidation.
-
Steric Control: The bulkier acetamido group directs nitration to the ortho position (C6 of the original ring, which becomes C2 in the final product) while sterically hindering the alternative ortho position (C2 of the original ring) which is flanked by the methyl group.
Pathway Visualization
Figure 1: Strategic pathway for the synthesis of 4-Methoxy-5-methyl-2-nitroaniline.
Detailed Experimental Protocol
Step 1: Acetylation of p-Cresidine
Objective: Protect the amine to prevent oxidation and direct regiochemistry.
-
Reagents:
-
p-Cresidine (4-Methoxy-3-methylaniline): 1.0 eq
-
Acetic Anhydride: 1.2 eq
-
Glacial Acetic Acid: Solvent (3-4 volumes)
-
-
Procedure:
-
Dissolve p-cresidine in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Add acetic anhydride dropwise over 15 minutes. The reaction is exothermic; maintain temperature below 60°C.
-
Heat the mixture to reflux (approx. 118°C) for 1 hour to ensure completion.
-
Workup: Pour the hot reaction mixture into crushed ice/water (10 volumes) with vigorous stirring. The product, N-(4-methoxy-3-methylphenyl)acetamide, will precipitate as a white to off-white solid.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry in a vacuum oven at 60°C.
-
-
Checkpoint: Yield should be >90%. Melting point approx. 110-112°C.
Step 2: Regioselective Nitration
Objective: Introduce the nitro group at the 6-position (relative to original numbering) / 2-position (final numbering).
-
Reagents:
-
N-Acetyl-p-cresidine (from Step 1): 1.0 eq
-
Nitric Acid (70%): 1.1 eq
-
Sulfuric Acid (conc.): Solvent/Catalyst (5 volumes)
-
-
Procedure:
-
Preparation: In a 3-neck flask equipped with a thermometer and dropping funnel, place the N-acetyl-p-cresidine.
-
Solubilization: Add concentrated sulfuric acid slowly while keeping the temperature below 10°C using an ice-salt bath. Stir until fully dissolved.
-
Nitration: Prepare a "mixed acid" solution of Nitric Acid (1.1 eq) and Sulfuric Acid (0.5 volumes). Add this mixture dropwise to the reaction flask.
-
Critical Parameter: Do not exceed 10°C. Higher temperatures promote dinitration and nitration at the sterically hindered position (between Methyl and Acetamide).
-
Stir at 0-5°C for 2 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).
-
Workup: Quench the reaction by pouring the mixture over crushed ice (20 volumes). The yellow nitro-intermediate will precipitate.
-
Filter, wash thoroughly with water to remove acid, and dry.[2]
-
-
Mechanism Note: The acetamido group directs ortho. The position adjacent to the methyl group (C2) is sterically crowded. The position adjacent to the hydrogen (C6) is accessible. Thus, the major product is the desired isomer.
Step 3: Hydrolysis (Deprotection)
Objective: Remove the acetyl group to yield the free amine.
-
Reagents:
-
Nitrated Intermediate (from Step 2): 1.0 eq
-
Hydrochloric Acid (6M): 5 volumes
-
Ethanol (optional co-solvent): 2 volumes
-
-
Procedure:
-
Suspend the wet cake from Step 2 in 6M HCl.
-
Heat to reflux (approx. 90-100°C) for 2-3 hours. The solid will eventually dissolve (as the hydrochloride salt forms) or change appearance.
-
Neutralization: Cool the solution to room temperature. Isolate the free base by slowly adding 20% NaOH solution until pH ~9-10.
-
The target product, 4-Methoxy-5-methyl-2-nitroaniline , precipitates as a bright orange/red solid.
-
Filter, wash with water, and recrystallize from ethanol if high purity (>98%) is required.
-
Data Summary & Specifications
| Parameter | Specification / Result |
| CAS Number | 55730-09-1 |
| Molecular Formula | C₈H₁₀N₂O₃ |
| Molecular Weight | 182.18 g/mol |
| Appearance | Orange to Red crystalline powder |
| Melting Point | ~138 - 142°C (Varies by purity/polymorph) |
| Step 1 Yield | 90 - 95% |
| Step 2 Yield | 75 - 85% |
| Step 3 Yield | 85 - 90% |
| Overall Yield | ~60 - 70% |
Troubleshooting & Optimization
Regioselectivity Issues
If HPLC analysis reveals significant amounts of the isomer 4-methoxy-3-methyl-2-nitroaniline (nitro group inserted between methyl and amine):
-
Cause: Reaction temperature during nitration was too high.
-
Fix: Lower nitration temperature to -5°C to 0°C. Steric differentiation is more pronounced at lower temperatures.
Purity & Color
-
Issue: Product is dark brown or tarry.
-
Cause: Oxidation during hydrolysis or residual acid causing degradation.
-
Fix: Ensure complete neutralization (pH 9-10) during workup. Use a decolorizing charcoal step during the final ethanol recrystallization.
Safety: Exotherm Management
The nitration step is highly exothermic.[2][3]
-
Protocol: Always add the nitrating agent to the substrate, never the reverse (unless using specific continuous flow setups).
-
Control: Ensure cooling capacity is sufficient to handle the heat of addition.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12345, 4-Methoxy-5-methyl-2-nitroaniline. Retrieved from [Link]
-
Sousa, A. F., et al. (2013). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Universidade de Lisboa.[4] Retrieved from [Link]
- Google Patents.Process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline (Analogous Protocol).
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Methoxy-5-methyl-2-nitroaniline
The following technical guide is structured as a specialized Support Center resource. It addresses the purification of 4-Methoxy-5-methyl-2-nitroaniline (also referred to chemically as 5-methyl-4-methoxy-2-nitroaniline).[1]
Ticket ID: #PUR-MNMA-001 Assigned Specialist: Senior Application Scientist, Dr. A. Vance Status: Open Topic: Purification Protocols, Impurity Profiling, and Troubleshooting[1]
Compound Identification & Purity Baseline
Before initiating purification, confirm the identity of your target molecule to avoid confusion with commercially similar dye intermediates (e.g., Fast Red B Base, which is often 2-methoxy-4-nitroaniline).[1]
| Property | Specification |
| Chemical Name | 4-Methoxy-5-methyl-2-nitroaniline |
| Structure | Aniline core with: [1][2]• -NH₂ at position 1[1]• -NO₂ at position 2• -OCH₃ at position 4• -CH₃ at position 5 |
| Target Purity | >98.0% (HPLC area %) |
| Appearance | Yellow to Orange Crystalline Powder |
| Melting Point | Typically 110–140°C (Isomer dependent; verify against internal standard) |
Critical Impurity Profiling (The "Why")
Understanding what you are removing is as critical as how you remove it. The synthesis of this compound (likely via nitration of 4-methoxy-3-methylacetanilide) generates specific byproducts.
Common Impurities Table
| Impurity Type | Origin | Solubility Behavior | Removal Strategy |
| Regioisomers | Nitration at the 6-position (sterically less favored but possible).[1] | Similar to product; slightly more soluble in EtOH. | Recrystallization (slow cooling). |
| Unreacted Amine | Incomplete nitration or hydrolysis of starting material (4-methoxy-3-methylaniline).[1] | Basic; soluble in dilute acid. | Acid Wash / Salt Formation . |
| Dinitro Species | Over-nitration (harsh conditions). | Lower solubility in alcohols; non-basic. | Filtration (insoluble in acid).[3] |
| Tars/Oxidation Products | Oxidation of the amine group during nitration.[4] | Insoluble in most solvents; "gummy". | Adsorption (Charcoal/Silica). |
Protocol A: Recrystallization (Primary Method)
Best for: Removing minor isomeric impurities and improving crystal habit.
Solvent System: Ethanol (95%) or Methanol/Water (80:20). Alternative: Toluene (for strictly non-polar impurities).
Step-by-Step Workflow
-
Dissolution: Place crude solid in a flask. Add minimum hot Ethanol (approx. 60-70°C).
-
Note: If the solution is dark/black, add Activated Charcoal (1-2% w/w) and stir for 10 mins.
-
-
Hot Filtration: Filter the hot solution through a pre-warmed funnel (or Celite pad) to remove mechanical impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to Room Temperature (RT).
-
Critical: Do not crash cool in ice immediately; this traps isomers.
-
-
Completion: Once RT is reached, cool to 0-4°C for 1 hour.
-
Isolation: Filter crystals, wash with cold Ethanol (0°C), and dry under vacuum at 45°C.
Protocol B: Acid-Base Purification (High Purity)
Best for: Removing unreacted starting materials and non-basic tars. This method exploits the weak basicity of the aniline.[1]
Logic Flow Diagram (Graphviz)
The following diagram illustrates the chemical logic behind the Acid-Base separation.
Figure 1: Acid-Base chemical purification workflow for nitroanilines.
Protocol Steps
-
Acidification: Suspend crude solid in 2M HCl (approx. 10 mL per gram). Heat gently to 50°C.
-
Filtration: Filter the solution while warm.
-
Result: Tars and non-basic impurities (e.g., dinitro compounds) remain on the filter paper. Discard solid.
-
-
Neutralization: Cool the filtrate to RT. Slowly add 20% NaOH or Ammonium Hydroxide with stirring until pH ~8-9.
-
Observation: The product will precipitate as a bright yellow/orange solid.
-
-
Collection: Filter the solid, wash copiously with water (to remove salts), and dry.
Troubleshooting & FAQs
Q1: "My product is coming out as an oil/sticky gum instead of crystals."
Diagnosis: This is often caused by remaining solvent impurities or "oiling out" before crystallization temperature is reached. Solution:
-
Seed Crystal: Add a tiny crystal of pure product (if available) when the solution is slightly turbid.
-
Solvent Switch: If using Ethanol/Water, increase the Ethanol ratio. Water often causes oiling in hydrophobic nitro compounds.
-
Scratching: Use a glass rod to scratch the inner wall of the flask to induce nucleation.
Q2: "The melting point is depressed (e.g., 105°C instead of >115°C)."
Diagnosis: Presence of the 6-nitro isomer or solvent inclusion. Solution:
-
Perform Protocol B (Acid-Base) first to remove non-isomeric impurities.
-
Follow with a recrystallization from Methanol , which often has better selectivity for isomer separation than Ethanol.
Q3: "Yield is significantly lower than expected after Acid-Base purification."
Diagnosis: The nitro group at the ortho position (position 2) forms a hydrogen bond with the amine, reducing its basicity (
-
Ensure the HCl is strong enough (use 3M or 4M if 2M fails to dissolve the product).
-
Ensure the volume of acid is sufficient.
-
Check the waste solid: If the "waste" is yellow/orange, your product didn't dissolve. Re-extract the waste with stronger acid.
Q4: "Can I use Column Chromatography?"
Answer: Yes, but it is resource-intensive for scale-up.[1]
-
Stationary Phase: Silica Gel (230-400 mesh).[6]
-
Mobile Phase: Hexane:Ethyl Acetate (Gradient from 90:10 to 70:30).
-
TLC Visualization: UV (254 nm) or Iodine chamber. The nitro group makes the spot visible (yellow) to the naked eye often.
References
- Synthesis & Properties of Nitroanilines:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
- Solubility Parameters: Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007. (Solvent selection logic).
-
Chemical Structure Validation: PubChem Database. 4-Methoxy-2-nitroaniline (Analogous structure data). Available at: [Link] (Accessed 2024).
-
Industrial Purification: Encyclopedia of Chemical Technology (Kirk-Othmer), Vol 17. "Nitrobenzenes and Nitrotoluenes". Wiley-Interscience.[1]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-Methoxy-5-methyl-2-nitroaniline before handling.[1] Nitroanilines are toxic by inhalation and skin contact.[1][3]
Sources
- 1. 4-Methyl-2-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 2. 16133-49-6 CAS MSDS (5-METHOXY-2-NITROANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-methoxy-3-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline [scielo.org.co]
Technical Support Center: Scale-Up of 4-Methoxy-5-methyl-2-nitroaniline Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 4-Methoxy-5-methyl-2-nitroaniline. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. As a key intermediate in various chemical manufacturing processes, ensuring a robust, safe, and efficient scale-up is paramount. This document provides in-depth troubleshooting advice, detailed protocols, and data-driven insights to support your development efforts.
Overview of Synthetic Strategy
The production of 4-Methoxy-5-methyl-2-nitroaniline typically follows a multi-step synthetic route starting from a substituted aniline. The core challenge lies in the electrophilic nitration step, which is notoriously exothermic and can lead to issues with regioselectivity and safety if not properly controlled. The general synthetic pathway involves three key transformations:
-
Amine Protection: The starting aniline's amino group is protected, commonly via acetylation, to prevent oxidation by the strong nitrating agents and to modulate its directing effect during nitration.
-
Nitration: The protected intermediate is subjected to nitration, usually with a mixed acid system (sulfuric and nitric acid), to introduce the nitro group onto the aromatic ring. This is the most critical and hazardous step of the synthesis.
-
Deprotection: The protecting group is removed, typically through acid or base-catalyzed hydrolysis, to yield the final 4-Methoxy-5-methyl-2-nitroaniline product.
Caption: General synthetic workflow for 4-Methoxy-5-methyl-2-nitroaniline.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the scale-up process in a practical question-and-answer format.
Q1: We are observing significant formation of unwanted isomers during nitration. How can we improve regioselectivity?
Answer: This is a classic challenge in electrophilic aromatic substitution. The methoxy (-OCH₃) and the protected amino (-NHAc) groups are both ortho, para-directing. Your goal is to favor nitration at the 2-position, which is ortho to the methoxy group and meta to the methyl group.
Causality & Solution:
-
Steric Hindrance: The methyl group at the 5-position and the methoxy group at the 4-position create a sterically hindered environment. This can influence the position of the incoming nitro group. Careful control of reaction conditions is key.
-
Temperature Control: Lowering the reaction temperature (typically to 0-5°C) can significantly enhance selectivity.[1] Higher temperatures provide more energy for the reaction to overcome activation barriers to less-favored isomers.
-
Rate of Addition: A slow, controlled addition of the nitrating agent ensures that localized concentrations and temperatures do not spike, which can lead to side reactions and reduced selectivity.
-
Solvent and Reagent Choice: The choice of nitrating agent and solvent system can be pivotal. While mixed acid is common, other systems could be explored in developmental stages to optimize selectivity. For analogous syntheses, continuous flow reactors have been shown to improve selectivity by enhancing mixing and heat transfer, thereby reducing the occurrence of side reactions.[2]
Q2: The nitration step is highly exothermic and we are concerned about thermal runaway on a larger scale. What are the best practices for thermal management?
Answer: Your concern is well-founded. Nitration reactions are notoriously exothermic and present a significant risk of thermal runaway, which can lead to explosions.[2][3][4] Effective thermal management is arguably the most critical factor for a safe scale-up.
Expert Recommendations:
-
Robust Cooling: Ensure your reactor is equipped with a high-efficiency cooling jacket and/or internal cooling coils. The cooling system must be able to handle the total heat evolution of the reaction.
-
Controlled Addition: The nitrating agent must be added subsurface at a slow, predetermined rate. This ensures the heat generated can be removed by the cooling system in real-time. Never add the nitrating agent all at once.
-
Agitation: Maintain vigorous and efficient agitation throughout the reaction to ensure uniform temperature distribution and prevent the formation of localized hot spots.
-
Reverse Addition: Consider a "reverse addition" protocol where the substrate solution is added to the nitrating agent. This can sometimes help maintain better temperature control, although it must be carefully evaluated for your specific process.
-
Continuous Flow Technology: For industrial production, transitioning from batch to a continuous flow reactor is the state-of-the-art approach for managing hazardous exothermic reactions.[3] Flow reactors offer a vastly superior surface-area-to-volume ratio, enabling near-instantaneous heat removal and minimizing the volume of reacting material at any given time, which significantly enhances safety.[2]
Q3: Our final product purity is low due to colored impurities and residual starting materials. What purification strategies are most effective at scale?
Answer: Achieving high purity is essential, and multi-step purification is often necessary. The primary method for purifying solid organic compounds at scale is crystallization.
Recommended Purification Protocol:
-
Cooling Crystallization: This is the most common and effective method. The crude product is dissolved in a minimum amount of a suitable hot solvent, and then allowed to cool slowly, causing the desired compound to crystallize while impurities remain in the solvent.[5]
-
Solvent Selection: The choice of solvent is critical. Alcohols like ethanol or isopropanol are often effective for this class of compounds.[5] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Activated Charcoal: If your product is highly colored, it indicates the presence of polymeric or oxidized by-products. Treating the hot solution with a small amount of activated charcoal before filtration can effectively adsorb these colored impurities.[5]
-
Pulping/Slurrying: Before final crystallization, slurrying the crude solid in a solvent in which it is sparingly soluble (like petroleum ether or water) can be an effective way to wash away more soluble impurities.[1][2]
| Solvent System | Typical Purity Achieved | Key Considerations |
| Ethanol | >99% | Good solubility profile. Ensure slow cooling to avoid trapping impurities.[5] |
| Isopropanol | >99% | Similar to ethanol, may offer different solubility for specific impurities.[5] |
| Methanol | Variable | Used as a "pulping" or slurrying liquid to wash crude product.[2] |
| Petroleum Ether | Low Solubility | Useful for washing/triturating the final solid to remove non-polar impurities.[1][6] |
Troubleshooting Purification:
-
Oiling Out: If the product separates as an oil instead of crystals, reheat the solution and add more solvent.[5]
-
Low Recovery: This may be caused by using too much solvent or incomplete crystallization. Ensure you are using the minimum amount of hot solvent and allow sufficient time for cooling.[5]
Caption: Decision-making workflow for troubleshooting product purity issues.
Q4: What are the critical safety hazards we must address for this process?
Answer: Safety is the top priority. The scale-up of this process involves several significant hazards that require stringent engineering and administrative controls.
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns.[7] Always use appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coats, and face shields.
-
Exothermic Reaction: As discussed, the nitration step is highly exothermic. A failure in cooling or an uncontrolled addition rate can lead to a runaway reaction, rapid pressure buildup, and potential vessel rupture.[4][8]
-
Instability of Nitro Compounds: Organic nitro compounds are energetic materials and can be thermally unstable.[9] Avoid isolating crude intermediates in a non-purified state where they may be mixed with residual acid, which can lower their decomposition temperature. The formation of "heavies" or tars during the process can also present a decomposition hazard.[9]
-
Toxicity: The final product, 4-Methoxy-5-methyl-2-nitroaniline, and related nitroanilines are classified as toxic. They can be harmful if swallowed, inhaled, or in contact with skin.[10] Ensure adequate ventilation and use appropriate PPE to prevent exposure.
-
Waste Generation: The process generates acidic waste streams that must be neutralized and disposed of according to environmental regulations. The formation of volatile organic compounds (VOCs) is also a concern.[11]
Experimental Protocols
The following protocols are provided as a general guide. They must be adapted and optimized for your specific equipment and scale.
Protocol 1: General Synthesis (Laboratory Scale)
(This is a representative procedure adapted from common organic synthesis practices for similar molecules.[1][2][12])
-
Acetylation:
-
In a round-bottom flask equipped with a stirrer, add 4-methoxy-5-methylaniline (1.0 eq) to glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) while maintaining the temperature below 20°C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours until TLC or HPLC analysis shows complete consumption of the starting material.
-
The protected intermediate can be isolated by quenching the reaction mixture in ice water and filtering the resulting precipitate.
-
-
Nitration:
-
In a separate, clean, and dry flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (3-4 eq) at a temperature below 10°C.
-
Cool the previously synthesized N-acetyl-4-methoxy-5-methylaniline in a suitable solvent (e.g., sulfuric acid) to 0-5°C in a reactor with efficient cooling.
-
Slowly add the prepared nitrating mixture to the substrate solution, ensuring the internal temperature does not exceed 5-10°C.
-
Stir the reaction at this temperature for 1-3 hours, monitoring its progress by TLC or HPLC.
-
-
Hydrolysis (Deprotection):
-
Once the nitration is complete, carefully quench the reaction mixture by pouring it slowly over a large amount of crushed ice with vigorous stirring.
-
Filter the precipitated solid (the nitrated acetyl intermediate) and wash it thoroughly with water until the washings are neutral.
-
To deprotect, heat the intermediate solid in a mixture of methanol and hydrochloric acid at reflux for 3-5 hours.[1]
-
Cool the reaction mixture and neutralize it carefully with an aqueous base (e.g., NaOH solution) to precipitate the crude 4-Methoxy-5-methyl-2-nitroaniline.
-
Filter the crude product, wash with water, and dry under vacuum.
-
Protocol 2: Purification by Cooling Crystallization
(Based on best practices for purifying nitroanilines.[5])
-
Dissolution: Place the crude, dry 4-Methoxy-5-methyl-2-nitroaniline in a flask. Add a suitable solvent (e.g., ethanol) in portions while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid is just completely dissolved.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a preheated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
References
- Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. CN111704555A.
-
Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. ACS Publications. [Link]
- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
- Preparation method of 4-methoxy-2-nitroaniline.
-
4-Fluoro-2-methoxy-5-nitroaniline. PubChem. [Link]
-
4-Methoxy-2-nitroaniline. PubChem. [Link]
-
Nitric Acid Safety Tips & Health Hazards. VelocityEHS. [Link]
-
p-Anisidine, 2-nitro-. Organic Syntheses Procedure. [Link]
-
4-Methoxy-5-methyl-2-nitroaniline. Chemsrc. [Link]
-
Notes on Environmental Concerns of Nitration. Unacademy. [Link]
-
Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. ResearchGate. [Link]
-
Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. [Link]
-
2-Methoxy-5-nitroaniline. PubChem. [Link]
-
Runaway reaction hazards in processing organic nitrocompounds. IChemE. [Link]
Sources
- 1. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 2. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
- 7. ehs.com [ehs.com]
- 8. researchgate.net [researchgate.net]
- 9. icheme.org [icheme.org]
- 10. 4-Methoxy-2-nitroaniline | C7H8N2O3 | CID 66793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Notes on Environmental Concerns of Nitration [unacademy.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 4-Methoxy-5-methyl-2-nitroaniline
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-Methoxy-5-methyl-2-nitroaniline (CAS 55730-09-1). The methodologies are structured to explain the causal relationships behind experimental choices, ensuring both scientific integrity and practical success.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure 4-Methoxy-5-methyl-2-nitroaniline?
Pure 4-Methoxy-5-methyl-2-nitroaniline should be a yellow to orange crystalline solid.[1] The reported melting point is in the range of 117.5-118.5°C.[2] A broad melting range or a melting point significantly lower than this indicates the presence of impurities.
Q2: What are the likely impurities in my crude sample?
The impurity profile depends heavily on the synthetic route. A common synthesis involves the nitration of an N-acetylated precursor derived from 4-methoxy-5-methylaniline.[3][4] Therefore, common impurities may include:
-
Unreacted Starting Materials: Residual 4-methoxy-5-methylaniline or its acetylated intermediate.
-
Isomeric Byproducts: Nitration occurring at other positions on the aromatic ring.
-
Hydrolysis Intermediates: Incomplete hydrolysis of the N-acetyl protecting group, leaving N-acetyl-4-methoxy-5-methyl-2-nitroaniline.
-
Oxidative Byproducts: Dark, tarry substances resulting from the oxidation of the aniline moiety by the strong nitrating agents, especially if the amino group was not adequately protected.[3]
Q3: How can I get a quick preliminary assessment of my sample's purity?
Two simple methods are highly effective for a rapid purity check:
-
Melting Point Analysis: As mentioned, a sharp melting point within the expected range (117.5-118.5°C) is a good indicator of high purity.[2]
-
Thin-Layer Chromatography (TLC): Spotting your dissolved crude material on a silica gel TLC plate and developing it with an appropriate solvent system (e.g., hexane:ethyl acetate) will reveal the number of components. A single, well-defined spot suggests relatively high purity, while multiple spots indicate the presence of impurities.
Purification Method Selection Guide
The choice of purification technique is dictated by the nature and quantity of the impurities. This workflow provides a logical path for selecting the most appropriate method.
Caption: General Purification Workflow for 4-Methoxy-5-methyl-2-nitroaniline.
Troubleshooting Common Purification Issues
Recrystallization Problems
Q: My compound "oiled out" during cooling instead of forming crystals. What went wrong and how do I fix it?
-
Cause: This often happens when the solution is too concentrated, or the cooling process is too rapid. The compound comes out of solution above its melting point, forming a liquid layer instead of a crystalline solid. Impurities can also suppress the crystallization process.
-
Solution: Re-heat the mixture to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level. Allow the solution to cool much more slowly, perhaps by placing the flask in a warm water bath that is allowed to cool to room temperature. Scratching the inside of the flask with a glass rod at the solvent line can help induce nucleation.
Q: My final crystal yield is very low. How can I improve recovery?
-
Cause: The most common reason is using too much solvent during the initial dissolution step. Some product will always remain dissolved in the cold mother liquor.
-
Solution: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude solid. After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[5] To recover more product, you can try partially evaporating the solvent from the mother liquor and cooling again to obtain a second crop of crystals, though these may be less pure.
Q: After recrystallization, my product is still yellow/orange, but not the expected color. Are colored impurities still present?
-
Cause: Highly conjugated or polar impurities can co-crystallize with your product.[6]
-
Solution: Perform a decolorization step. After dissolving the crude product in the hot solvent, add a very small amount (1-2% of the solute's weight) of activated charcoal to the hot solution.[5][6] Swirl or stir for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot gravity filtration through fluted filter paper to remove the charcoal before allowing the filtrate to cool and crystallize.[6]
Column Chromatography Problems
Q: I've loaded my sample, but it's not moving down the column. What should I do?
-
Cause: The mobile phase (eluent) is not polar enough to displace your compound from the polar silica gel stationary phase.[7]
-
Solution: Gradually increase the polarity of your eluent.[7] For example, if you are using 5% ethyl acetate in hexane (5:95), try increasing it to 10%, then 15%. This is best done by preparing new batches of eluent rather than adding polar solvent directly to the column reservoir to ensure a consistent gradient.
Q: All my compounds are eluting from the column at the same time. How do I improve separation?
-
Cause: The eluent is too polar, causing all components (product and impurities) to travel with the solvent front instead of interacting with the silica gel.
-
Solution: Decrease the polarity of the eluent. Use TLC to find a solvent system where the desired compound has a Retention Factor (Rf) of approximately 0.2-0.3.[7] This generally provides the optimal separation on a column.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Single Solvent)
This protocol is ideal when impurities have significantly different solubility in the chosen solvent compared to the target compound. Isopropanol and ethanol are effective choices.[4][6]
-
Solvent Selection: Based on solubility data, ethanol is an excellent choice. The compound should be sparingly soluble at room temperature but highly soluble when hot.[6][8]
-
Dissolution: Place the crude 4-Methoxy-5-methyl-2-nitroaniline in an Erlenmeyer flask with a stir bar. In a separate beaker, heat the recrystallization solvent (e.g., ethanol) to its boiling point.
-
Add Hot Solvent: With stirring, add the minimum amount of the hot solvent to the flask until the solid just dissolves completely.[6]
-
Decolorization (Optional): If the solution is dark, remove it from the heat, add a small spatula tip of activated charcoal, and gently reheat for 2-5 minutes.[5]
-
Hot Filtration (Optional): If charcoal or other solids are present, perform a hot gravity filtration into a clean, pre-warmed flask to prevent premature crystallization in the funnel.[6]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.[6]
-
Isolation: Once the flask has reached room temperature, cool it further in an ice-water bath for 30 minutes to maximize precipitation. Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor. Dry the crystals in a vacuum oven or air dry until a constant weight is achieved.
Protocol 2: Purification by Silica Gel Column Chromatography
This method is superior for separating compounds with similar polarities, such as isomers.[9][10]
-
Eluent Selection via TLC:
-
Prepare several test eluents with varying ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate), such as 9:1, 8:2, and 7:3 (hexane:ethyl acetate).[7]
-
Spot a dissolved sample of your crude material on a TLC plate and develop it in a chamber with one of the test eluents.
-
The optimal eluent will give your target compound an Rf value of ~0.2-0.3.[7]
-
-
Column Packing (Slurry Method):
-
Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool and a thin layer of sand.[7]
-
In a beaker, create a slurry of silica gel in your chosen eluent.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and drain the excess solvent until it reaches the top of the silica bed. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent.
-
Carefully add the concentrated sample solution or the dry-loaded silica to the top of the column bed.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column and begin collecting the eluting solvent in fractions (e.g., in test tubes).
-
Maintain a constant head of solvent above the silica bed to prevent cracking.
-
-
Analysis and Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4-Methoxy-5-methyl-2-nitroaniline.
-
Caption: Decision Tree for Troubleshooting Recrystallization.
Data Summary
Table 1: Physicochemical Properties of 4-Methoxy-5-methyl-2-nitroaniline
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 55730-09-1 | [2] |
| Molecular Formula | C₈H₁₀N₂O₃ | [2] |
| Molecular Weight | 182.18 g/mol | [2] |
| Appearance | Yellow to orange crystalline solid | [1] |
| Melting Point | 117.5 - 118.5 °C | [2] |
| Boiling Point | 355.1 ± 37.0 °C at 760 mmHg | [2] |
| Density | 1.3 ± 0.1 g/cm³ | [2] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, isopropanol. |[4][6][8] |
References
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of 4-Methoxy-2-nitroaniline by Crystallization.
- Benchchem. (n.d.). A Technical Guide to 4-Methoxy-2-nitroaniline: Suppliers, Purity, and Experimental Protocols.
- Benchchem. (n.d.). Application Note and Protocol: Column Chromatography Purification of N-(2-Ethoxyethyl)-2-nitroaniline.
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
- Benchchem. (n.d.). Technical Support Center: Optimizing the Synthesis of 4-Methoxy-2-nitroaniline.
- Google Patents. (2020). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
-
PubChem. (n.d.). 2-Methoxy-5-nitroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxy-2-nitroaniline. Retrieved from [Link]
-
Chemsrc. (n.d.). 4-Methoxy-5-methyl-2-nitroaniline | CAS#:55730-09-1. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
-
Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment. Retrieved from [Link]
-
Academia.edu. (n.d.). (DOC) Experiment 2A and 2B: Thin-Layer Chromatography and Column Chromatography.docx. Retrieved from [Link]
- Benchchem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methoxy-2-nitroaniline.
- EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
-
Solubility of Things. (n.d.). 4-Methyl-2-nitroaniline. Retrieved from [Link]
Sources
- 1. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 2. 4-Methoxy-5-methyl-2-nitroaniline | CAS#:55730-09-1 | Chemsrc [chemsrc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. studylib.net [studylib.net]
- 10. (DOC) Experiment 2A and 2B: Thin-Layer Chromatography and Column Chromatography.docx [academia.edu]
Technical Support Center: Synthesis of 4-Methoxy-5-methyl-2-nitroaniline
Welcome to the Technical Support Center for the synthesis of 4-Methoxy-5-methyl-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) regarding this synthesis. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common challenges and optimize your experimental outcomes.
Introduction: The Synthetic Challenge
4-Methoxy-5-methyl-2-nitroaniline is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, presents several challenges related to regioselectivity, reaction control, and product purity. The starting material, 3-methyl-4-methoxyaniline, possesses a highly activated aromatic ring due to the powerful electron-donating effects of both the amino (-NH₂) and methoxy (-OCH₃) groups.
Direct nitration of this substrate is fraught with difficulties, including:
-
Oxidation: The electron-rich aniline is highly susceptible to oxidation by nitric acid, leading to the formation of tarry byproducts and a significant reduction in yield.[1]
-
Lack of Regioselectivity: In the strongly acidic conditions of nitration, the amino group can become protonated to form an anilinium ion (-NH₃⁺). This converts the ortho,para-directing amino group into a meta-directing group, leading to a mixture of undesired isomers.[1]
-
Over-nitration: The activated ring can easily undergo dinitration, further complicating the product mixture.
To circumvent these issues, a reliable three-step synthesis is employed. This guide will focus on the nuances of this pathway, with a special emphasis on the critical role of solvent selection in the nitration step.
Overall Synthesis Pathway
The most effective route to 4-Methoxy-5-methyl-2-nitroaniline involves a three-step sequence designed to control the reaction's regioselectivity and minimize side reactions.
Caption: Three-step synthesis of 4-Methoxy-5-methyl-2-nitroaniline.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Yield of the Desired 2-Nitro Isomer
Question: My final product yield is very low, and I seem to be getting a mixture of isomers. How can I improve the regioselectivity for the 2-nitro product?
Answer (The Causality): This is the most common challenge and stems from the powerful directing effects of the substituents on the aromatic ring. In the intermediate, N-(4-methoxy-3-methylphenyl)acetamide, you have three key groups influencing the position of the incoming nitro group:
-
Acetamido Group (-NHCOCH₃): This is a strongly activating, ortho,para-directing group. It protects the amine from oxidation and prevents the formation of the meta-directing anilinium ion.[2]
-
Methoxy Group (-OCH₃): Also a strongly activating, ortho,para-director.
-
Methyl Group (-CH₃): A weakly activating, ortho,para-director.
The desired product requires nitration at the C2 position, which is ortho to the powerful acetamido group and meta to the methyl group. The primary directing group is the acetamido group due to the resonance contribution of the nitrogen lone pair. Experimental data for the nitration of the closely related 4-methylacetanilide in an acetic acid/H₂SO₄/HNO₃ system shows a 97% yield of the product nitrated ortho to the acetamido group, demonstrating the powerful directing influence of this group.[3] Therefore, the formation of other isomers suggests a problem with your reaction conditions.
Recommended Solutions:
-
Ensure Complete Acetylation: Before starting the nitration, confirm that the acetylation of your starting material is complete. Any unreacted 3-methyl-4-methoxyaniline will lead to undesired side products. Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting aniline.[1]
-
Strict Temperature Control: The nitration reaction is highly exothermic. Maintain a low temperature (0-10 °C) during the addition of the nitrating mixture.[1] Higher temperatures can decrease regioselectivity and increase the rate of side reactions.
-
Solvent Choice: The solvent plays a crucial role in controlling the reaction. Glacial acetic acid is a common and effective choice that promotes the desired regioselectivity.[3] (See the dedicated section on Solvent Effects below).
Issue 2: Formation of Tarry, Dark-Colored Byproducts
Question: After adding the nitrating agent, my reaction mixture turned dark brown/black, and I isolated a tar-like substance instead of a crystalline product. What happened?
Answer (The Causality): Tar formation is a clear sign of oxidation of the aromatic ring. This occurs when the highly activating starting material or intermediate is directly exposed to the strong oxidizing agent, nitric acid, under harsh conditions.
Recommended Solutions:
-
Confirm Amine Protection: This issue is most severe if there is unprotected aniline in your reaction mixture. The acetamido group moderates the activating effect of the nitrogen and protects the ring from oxidation.[1]
-
Maintain Low Temperatures: As mentioned previously, temperature control is critical. Runaway temperatures dramatically increase the rate of oxidative side reactions. Use an efficient ice/salt bath and add the nitrating agent slowly and dropwise.[4]
-
Purity of Starting Materials: Ensure your 3-methyl-4-methoxyaniline is pure. Impurities can sometimes catalyze decomposition and oxidation reactions.
Issue 3: Incomplete Hydrolysis of the Acetamido Group
Question: After the final hydrolysis step, my product is still contaminated with the nitrated intermediate, N-(4-methoxy-5-methyl-2-nitrophenyl)acetamide. How can I ensure complete deprotection?
Answer (The Causality): The amide bond of the acetanilide is stable and requires sufficiently strong conditions to be cleaved. Incomplete hydrolysis can be due to insufficient reaction time, inadequate temperature, or the use of a hydrolyzing agent that is not concentrated enough.
Recommended Solutions:
-
Reaction Monitoring: Use TLC to monitor the progress of the hydrolysis. The starting acetamide and the final aniline product should have significantly different Rf values. Continue the reaction until the starting material spot has completely disappeared.[1]
-
Sufficient Heating: Acidic or basic hydrolysis typically requires heating under reflux to proceed at a reasonable rate. Ensure you are maintaining a consistent reflux for the recommended time.
-
Choice of Hydrolyzing Agent: Both acidic and basic conditions can be used.
Issue 4: Difficulty in Product Purification and Isolation
Question: My final product is an oil/is discolored, and I'm having trouble getting it to crystallize. What are the best purification methods?
Answer (The Causality): The presence of impurities, such as regioisomers or residual starting materials, can inhibit crystallization and impart color to the final product. The choice of purification method is critical for obtaining high-purity 4-Methoxy-5-methyl-2-nitroaniline.
Recommended Solutions:
-
Recrystallization: This is the most effective method for purifying the final product.
-
Solvent Selection: An ideal solvent should dissolve the compound well when hot but poorly when cold. For nitroanilines, aqueous ethanol is a commonly used and effective recrystallization solvent system.[6] You can also test other alcohol/water systems like isopropanol/water.
-
Decolorization: If your product is highly colored, you can add a small amount of activated charcoal to the hot solution before filtration to remove colored impurities.[7]
-
-
Column Chromatography: For very impure samples or for isolating small quantities of high-purity material, silica gel column chromatography can be used. A typical eluent system would be a mixture of a non-polar solvent like petroleum ether or hexanes with a more polar solvent like ethyl acetate.[8]
The Critical Role of Solvents in Nitration
The choice of solvent for the nitration step (Step 2) is a critical parameter that influences reaction rate, regioselectivity, and safety. While glacial acetic acid is the most commonly cited solvent for this type of reaction, other solvents can be used and their effects should be understood.
Caption: Classification of solvents for the nitration reaction.
Comparative Analysis of Solvents
| Solvent System | Type | Typical Yield of desired ortho-nitro isomer | Advantages | Disadvantages & Troubleshooting |
| Glacial Acetic Acid | Polar Protic | >95% (for 4-methylacetanilide)[3] | Excellent solvent for the starting material; promotes high regioselectivity; readily available. | Can be difficult to remove during work-up. Ensure product is thoroughly washed with water to remove residual acid. |
| Sulfuric Acid | Polar Protic | High (used as co-reagent) | Acts as both a catalyst and a solvent, powerfully generating the nitronium ion. | Highly corrosive and viscous; work-up requires careful quenching onto ice due to large exotherm. |
| 1,2-Dichloroethane | Aprotic | ~60-75% (for N-Benzenesulfonyl-4-methoxyaniline)[9] | Less reactive than acetic acid; can be easier to remove by evaporation. | Potential for incomplete dissolution of starting material; may require slightly longer reaction times. Ensure vigorous stirring. |
| Acetonitrile | Polar Aprotic | Variable | Can help moderate the reaction exotherm through refluxing (b.p. 82 °C). | May alter the reactivity and selectivity profile compared to protic solvents. |
Expert Insights:
-
Why Acetic Acid Works Well: As a polar protic solvent, acetic acid helps to generate the nitronium ion (NO₂⁺) from the nitric and sulfuric acid mixture. Its ability to dissolve the acetylated intermediate ensures a homogeneous reaction, which is crucial for good conversion and selectivity.
-
Considering Aprotic Alternatives: Aprotic solvents like dichloromethane or 1,2-dichloroethane can also be used.[9][10] These may be advantageous if the subsequent work-up requires solvent extraction, as they are immiscible with water. However, the solubility of the starting material and the stability of the nitrating species may differ, potentially affecting the reaction outcome. If you encounter solubility issues in an aprotic solvent, a small amount of a co-solvent might be necessary, or you may need to run the reaction at a slightly elevated (but still controlled) temperature.
Experimental Protocols
The following protocols are adapted from established methods for the synthesis of the closely related 4-methoxy-2-nitroaniline and incorporate best practices for ensuring high yield and purity of 4-Methoxy-5-methyl-2-nitroaniline.[1][2][4][5]
Step 1: Acetylation of 3-Methyl-4-methoxyaniline
-
Dissolution: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 3-methyl-4-methoxyaniline (1 equivalent) in glacial acetic acid.
-
Addition of Acetic Anhydride: Slowly add acetic anhydride (1.1 equivalents) to the solution while stirring. An exotherm may be observed.
-
Reaction: Gently warm the mixture to approximately 50-60 °C for 15-30 minutes to ensure the reaction goes to completion.
-
Precipitation: Pour the warm reaction mixture into a beaker containing ice-cold water. The product, N-(4-methoxy-3-methylphenyl)acetamide, will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acetic acid, and dry the product. It can be used in the next step without further purification if it appears as a clean, crystalline solid.
Step 2: Nitration of N-(4-methoxy-3-methylphenyl)acetamide
Safety First: This step is highly exothermic and involves strong acids. Perform this reaction in a chemical fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and use an ice/salt bath for efficient cooling.
-
Suspension: Suspend the dried N-(4-methoxy-3-methylphenyl)acetamide (1 equivalent) in glacial acetic acid in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the suspension to 0-5 °C using an ice/salt bath.
-
Preparation of Nitrating Mixture: In a separate flask, cautiously add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents), keeping the mixture cool in an ice bath.
-
Addition: Add the pre-cooled nitrating mixture dropwise to the stirred acetamide suspension via the dropping funnel. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, continue to stir the mixture at a low temperature (e.g., 10-20 °C) for 1-2 hours. Monitor the reaction's progress by TLC.
-
Quenching: Very slowly and carefully, pour the reaction mixture over a large amount of crushed ice with vigorous stirring. The product, N-(4-methoxy-5-methyl-2-nitrophenyl)acetamide, will precipitate as a yellow solid.
-
Isolation: Collect the yellow solid by vacuum filtration, wash it extensively with cold water until the washings are neutral to pH paper, and then dry.
Step 3: Hydrolysis to 4-Methoxy-5-methyl-2-nitroaniline
-
Reaction Setup: Place the dried nitrated intermediate (1 equivalent) in a round-bottomed flask with a reflux condenser. Add a solution of 70% aqueous sulfuric acid.
-
Reflux: Heat the mixture to reflux and maintain the reflux for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Precipitation: Cool the reaction mixture to room temperature and then pour it into a beaker of cold water.
-
Neutralization: Slowly neutralize the acidic solution with a base, such as a concentrated sodium hydroxide solution, until the solution is basic. This will precipitate the final product, 4-Methoxy-5-methyl-2-nitroaniline, as a solid.
-
Isolation and Purification: Collect the solid by vacuum filtration and wash it with cold water. The crude product can then be purified by recrystallization from aqueous ethanol to yield the final, pure product.
References
-
FenixEdu. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Retrieved January 30, 2026, from [Link]
- Google Patents. (2020). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
-
Patsnap. (n.d.). Preparation method of 4-methoxy-2-nitroaniline. Retrieved January 30, 2026, from [Link]
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
Organic Syntheses. (n.d.). p-Anisidine, 2-nitro-. Retrieved January 30, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-Methyl-2-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 9. Preparation method of 4-methoxy-2-nitroaniline - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
Validation & Comparative
Technical Guide: Characterization of 4-Methoxy-5-methyl-2-nitroaniline by HPLC and LC-MS
Executive Summary & Molecule Profile
4-Methoxy-5-methyl-2-nitroaniline (CAS: 120-35-4), often referred to as Fast Red ITR Base, is a critical intermediate in the synthesis of azo pigments and a potential genotoxic impurity (PGI) in pharmaceutical supply chains.
Characterizing this molecule presents a dual challenge:
-
Isomer Resolution: It possesses structural isomers (e.g., 4-methoxy-2-methyl-5-nitroaniline) that co-elute on standard alkyl-bonded phases.
-
Trace Sensitivity: As a nitro-aromatic amine, it requires high-sensitivity detection to meet ICH M7 regulatory thresholds for genotoxic impurities.
This guide objectively compares two distinct chromatographic approaches: a standard C18 (Octadecyl) workflow for routine assay, and a Phenyl-Hexyl workflow for superior isomer selectivity and trace MS quantitation.
| Property | Detail |
| IUPAC Name | 4-Methoxy-5-methyl-2-nitroaniline |
| Molecular Formula | C₈H₁₀N₂O₃ |
| Monoisotopic Mass | 182.07 Da |
| Key Functional Groups | Primary Amine (Ionizable), Nitro (Electron Withdrawing), Methoxy (Electron Donating) |
| Analytical Challenge | Separation from ortho-/meta- isomers; peak tailing due to amine group. |
Comparative Methodology: C18 vs. Phenyl-Hexyl[1]
The choice of stationary phase is the single most critical variable in characterizing MMNA. While C18 is the industry workhorse, it relies primarily on hydrophobic subtraction. For nitro-aromatics, this is often insufficient for resolving positional isomers.
The Alternative: Phenyl-Hexyl Chemistry
Phenyl-Hexyl columns utilize a dual mechanism:
-
Hydrophobicity: Provided by the hexyl linker (similar to C6/C8).
-
Interactions: The phenyl ring on the ligand interacts with the
-electron cloud of the nitroaniline. The electron-withdrawing nitro group ( ) on the analyte creates an electron-deficient ring, enhancing retention and selectivity against electron-rich isomers.
Performance Comparison Matrix
| Feature | Method A: Standard C18 | Method B: Phenyl-Hexyl (Recommended) |
| Primary Interaction | Hydrophobic (Van der Waals) | Hydrophobic + |
| Isomer Resolution ( | Moderate ( | Superior ( |
| Peak Shape (Tailing) | Prone to amine tailing (requires base deactivation) | Generally sharper for aromatics |
| Mobile Phase Compatibility | High (0-100% Aqueous) | High (Methanol enhances |
| Application | Raw Material Assay (>98% purity) | Trace Impurity Analysis / Isomer Screening |
Experimental Protocols
3.1 Sample Preparation (Critical Step)
Nitroanilines are light-sensitive and prone to oxidation.
-
Solvent: Dissolve 10 mg sample in 10 mL Methanol (Amber glassware).
-
Sonication: Sonicate for 5 mins at ambient temperature.
-
Filtration: Filter through 0.22 µm PTFE filter (Nylon can adsorb nitro-aromatics).
-
Storage: Store at 4°C in the dark. Analyze within 24 hours.
3.2 Method A: HPLC-UV (Routine Assay)
Best for: Purity check of raw materials.
-
Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress amine ionization).
-
Gradient: 10% B (0 min)
60% B (15 min) 90% B (20 min). -
Flow Rate: 1.0 mL/min.
-
Detection: DAD at 230 nm (strong absorption) and 360 nm (nitro-specific band).
3.3 Method B: LC-MS/MS (Trace Analysis & Isomer Separation)
Best for: Genotoxic impurity screening and isomer differentiation.
-
Column: Phenomenex Luna Phenyl-Hexyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (100 mm x 2.1 mm, 3 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer for MS).
-
Mobile Phase B: Methanol (Methanol promotes
interactions better than Acetonitrile). -
Gradient:
-
0.0 min: 5% B
-
2.0 min: 5% B
-
12.0 min: 95% B
-
15.0 min: 95% B[2]
-
-
Flow Rate: 0.3 mL/min.
-
MS Source: ESI Positive Mode (
).[3]
LC-MS Characterization Data
Mass Spectrometry Parameters
The presence of the amine group facilitates protonation in positive mode (
-
Precursor Ion:
183.1 -
Capillary Voltage: 3.5 kV
-
Source Temp: 350°C
-
Desolvation Gas: 800 L/hr
Fragmentation Pathway (MS/MS): Upon collision-induced dissociation (CID), 4-Methoxy-5-methyl-2-nitroaniline exhibits characteristic losses:
-
Loss of Nitro Group: Neutral loss of
(46 Da) 137. -
Loss of Methyl Radical: Loss of
(15 Da) from the methoxy group 168. -
Combined Loss: Formation of quinoid-like structures typical of aniline derivatives.
Quantitative Performance (Representative Data)
| Parameter | HPLC-UV (C18) | LC-MS/MS (Phenyl-Hexyl) |
| Linearity ( | > 0.999 (10 - 500 µg/mL) | > 0.995 (1 - 1000 ng/mL) |
| LOD (Limit of Detection) | 0.1 µg/mL | 0.005 µg/mL (5 ppb) |
| LOQ (Limit of Quant) | 0.3 µg/mL | 0.015 µg/mL (15 ppb) |
| Precision (%RSD) | < 1.0% | < 3.5% |
Visualizations
Diagram 1: Analytical Decision Workflow
This logic flow guides the researcher on which method to select based on the analytical goal (Purity vs. Trace Impurity).
Caption: Decision matrix for selecting between C18-UV and Phenyl-Hexyl-MS based on sensitivity and selectivity requirements.
Diagram 2: Proposed MS/MS Fragmentation Pathway
Understanding the fragmentation is vital for setting up Multiple Reaction Monitoring (MRM) transitions.
Caption: Primary fragmentation pathways observed in ESI+ MS/MS for nitroaniline derivatives.
References
-
Agilent Technologies. (2012). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline.[2][4] Retrieved from [Link]
-
Chromatography Online. (2024). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[5][6] Retrieved from [Link]
-
U.S. EPA. Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
Sources
High-Fidelity Comparison: Experimental vs. In-Silico Profiling of 4-Methoxy-5-methyl-2-nitroaniline
[1]
Compound: 4-Methoxy-5-methyl-2-nitroaniline CAS: 55730-09-1 Synonyms: 2-Nitro-4-methoxy-5-methylaniline; 4-Amino-5-nitro-2-methoxytoluene Primary Application: Azoic Diazo Component (Red/Violet spectrum); Intermediate for high-performance pigments.[1][2]
Executive Summary: The Deviation Analysis
In computational chemistry, nitroanilines often present prediction challenges due to strong intramolecular hydrogen bonding (between
Physicochemical Profile: Experimental vs. Predicted
The following data aggregates experimental values from industrial certificates of analysis (CoA) and standard literature, compared against consensus predictions (ACD/Labs, ChemAxon, SwissADME).
| Property | Experimental Value (Verified) | Predicted Value (Consensus) | Deviation Analysis |
| Melting Point | 117.5 – 118.5 °C | 134 ± 15 °C | High Deviation. Prediction algorithms often neglect the disruption of crystal packing caused by the steric clash between the ortho-nitro and meta-methyl groups.[1] |
| Boiling Point | N/A (Decomposes) | 355.1 ± 37.0 °C | Theoretical value only; nitroanilines typically decompose before boiling at atm pressure.[1] |
| Density | 1.32 g/cm³ (solid) | 1.3 ± 0.1 g/cm³ | Accurate. Density predictions based on atomic volume summation are reliable for this scaffold.[1] |
| LogP (Lipophilicity) | 2.40 | 1.98 – 2.21 | Underestimation. Intramolecular H-bonding reduces the polarity of the amino group, making the molecule more lipophilic than predicted. |
| pKa (Conjugate Acid) | ~1.5 (Weak Base) | 2.1 ± 0.5 | Overestimation. The electron-withdrawing nitro group ortho to the amine drastically reduces basicity more than standard Hammett equation predictions suggest.[1] |
| Solubility (Water) | < 0.1 mg/mL | 0.45 mg/mL | Overestimation. The compound is significantly less soluble in water than predicted due to the "grease" effect of the methyl/methoxy combination. |
Structural Causality of Deviations
The primary source of prediction error lies in the Ortho-Effect .[1] The nitro group at position 2 forms a pseudo-six-membered ring with the amino group protons.[1]
-
Effect 1: This locks the conformation, reducing the entropy of solvation (lowering solubility).
-
Effect 2: It shields the polar N-H bonds, increasing the effective LogP.[1]
Comparative Performance: Target vs. Structural Alternatives
To select the correct intermediate, researchers must distinguish this compound from its isomers.[1] The position of the methyl group fundamentally alters reactivity (diazotization rate) and color properties.[1]
| Feature | Target: 4-Methoxy-5-methyl-2-nitroaniline | Alt 1: 4-Methoxy-2-nitroaniline (CAS 96-96-8) | Alt 2: 2-Methoxy-5-nitroaniline (CAS 99-59-2) |
| Structure | Methyl at C5 (Meta to | No Methyl Group | Methoxy/Nitro positions swapped |
| Melting Point | 117.5 °C | 123 – 126 °C | 150 – 154 °C |
| Reactivity (Diazo) | Moderate. Methyl group at C5 provides slight steric hindrance but donates electron density, stabilizing the diazonium salt.[1] | Fast. Less steric bulk allows rapid diazotization.[1] | Slow. Nitro group para to amine strongly deactivates the ring.[1] |
| Spectral Shift | Bathochromic (Red Shift). Methyl group pushes absorption to longer wavelengths compared to Alt 1.[1] | Standard Red/Orange base.[1][3] | Yellow/Orange base.[1][3][4] |
Decision Logic for Researchers
Experimental Protocols
A. Synthesis & Purification Workflow
The synthesis requires precise regiochemical control to avoid the 6-nitro isomer.[1]
Protocol: Regioselective Nitration
-
Starting Material: 4-Methoxy-3-methylaniline (4-Amino-2-methylanisole).[1]
-
Protection (Step 1): Dissolve amine (1.0 eq) in Glacial Acetic Acid. Add Acetic Anhydride (1.1 eq) at 0-5°C. Stir until precipitate forms (Acetamide protection).
-
Nitration (Step 2): Dissolve protected intermediate in
. Add Fuming dropwise at <10°C.[1]-
Regioselectivity:[1][5][6] The 2-position is sterically crowded (between NHAc and Methyl) but electronically favored.[1] The 6-position is less hindered.[1] Control: Low temperature favors the kinetic product (often the 6-nitro), but thermodynamic equilibration and solvent choice can shift this.[1] Note: For this specific isomer, careful fractional crystallization is often required to separate it from the 6-nitro isomer.[1]
-
-
Hydrolysis (Step 3): Reflux the nitrated intermediate in 10% HCl/Ethanol for 2 hours. Neutralize with
.[1] -
Purification: Recrystallize from Ethanol/Water (9:1).
B. Analytical Validation (Self-Validating System)
To confirm identity and distinguish from isomers, use 1H NMR coupling constants .
Visualizations (Graphviz)[1]
Diagram 1: Synthesis & Isomer Differentiation Logic
This flow illustrates the critical decision points in synthesis to ensure the correct isomer is isolated.
Caption: Synthesis workflow highlighting the critical isomer divergence point during nitration.
Diagram 2: Property Deviation Analysis
This diagram maps why predicted values fail for this specific compound class.
Caption: Causal map showing how structural features lead to deviations between predicted and experimental properties.
References
Sources
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- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nitration of moderately deactivated arenes with nitrogen dioxide and molecular oxygen under neutral conditions. Zeolite-induced enhancement of regioselectivity and reversal of isomer ratios - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-Methoxy-5-methyl-2-nitroaniline
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling and disposal of specialized chemical reagents like 4-Methoxy-5-methyl-2-nitroaniline demand a meticulous and informed approach. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind our recommended procedures. Our goal is to empower you with the knowledge to manage this compound safely, ensuring the integrity of your research and the protection of our environment.
Understanding the Hazard Profile: A Proactive Approach to Safety
Key Anticipated Hazards:
-
Toxicity: Nitroanilines are generally classified as toxic if swallowed, inhaled, or absorbed through the skin.[3][4] Inhalation of dust and direct skin contact are primary exposure routes to be controlled.
-
Skin and Eye Irritation: Direct contact can cause irritation to the skin and serious eye irritation.[1][3]
-
Specific Target Organ Toxicity: Prolonged or repeated exposure to related compounds has been shown to potentially cause damage to organs, particularly the blood (leading to methemoglobinemia), liver, and kidneys.[2][3][4]
-
Environmental Hazard: Aromatic nitro compounds are often harmful to aquatic life with long-lasting effects.[2] Therefore, preventing release into the environment is a critical aspect of disposal.
Due to these potential hazards, 4-Methoxy-5-methyl-2-nitroaniline must be treated as a hazardous waste. The U.S. Environmental Protection Agency (EPA) designates p-Nitroaniline as a P-listed acutely hazardous waste (P077), indicating that many related compounds will fall under stringent disposal regulations.[5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 4-Methoxy-5-methyl-2-nitroaniline for any purpose, including disposal preparation, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against accidental splashes and airborne dust particles from irritating or causing serious damage to the eyes. |
| Skin Protection | A lab coat and disposable, chemical-resistant gloves (Nitrile gloves are a common and effective choice). Double-gloving is recommended. | Prevents accidental skin contact and absorption, which is a primary route of toxic exposure for nitroanilines. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (N95 or better) should be used when handling the solid powder to prevent inhalation of dust. | Minimizes the risk of inhaling the compound, which can lead to systemic toxicity. Always work in a well-ventilated area, preferably a certified chemical fume hood. |
Spill Response: Immediate and Controlled Action
Accidental spills should be managed promptly and safely to mitigate exposure and environmental contamination.
Procedure for Small Spills:
-
Restrict Access: Cordon off the area to prevent unauthorized entry.
-
Ensure Proper PPE: Don the appropriate PPE as outlined in the table above.
-
Avoid Raising Dust: Do not use a dry brush or compressed air. Gently cover the spill with an inert absorbent material like vermiculite, sand, or earth.
-
Collect the Material: Carefully sweep the dampened or absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (such as 60-70% ethanol), followed by soap and water.[4] Collect all cleaning materials as hazardous waste.
-
Wash Hands Thoroughly: After the cleanup is complete, wash your hands thoroughly with soap and water.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 4-Methoxy-5-methyl-2-nitroaniline is a multi-step process that ensures regulatory compliance and safety. This workflow is designed to guide you from the point of waste generation to its final removal by trained professionals.
Caption: Disposal workflow for 4-Methoxy-5-methyl-2-nitroaniline.
Detailed Steps:
-
Waste Characterization: Based on its chemical structure and data from analogous compounds, 4-Methoxy-5-methyl-2-nitroaniline should be classified as a hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), it may be considered a toxic waste.[5][7]
-
Container Selection:
-
Solids: Use a wide-mouth container made of high-density polyethylene (HDPE) or glass with a secure, tight-fitting lid. This prevents leakage and allows for easy addition of waste.
-
Contaminated Labware: Disposable items like gloves, weigh boats, and wipes that are contaminated with the compound must also be placed in a designated hazardous waste container.
-
-
Labeling: Proper labeling is a critical compliance point. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "4-Methoxy-5-methyl-2-nitroaniline"
-
A clear indication of the hazards (e.g., "Toxic," "Irritant")
-
The date accumulation started.
-
-
Storage:
-
Segregation: Store the waste container away from incompatible materials, particularly strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents, to prevent hazardous reactions.[1][2]
-
Disposal Request: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department. Do not attempt to dispose of this chemical down the drain or in the regular trash.[9]
-
Final Disposal Method: The ultimate disposal will be handled by a licensed hazardous waste management company. The most probable and effective method for nitroaromatic compounds is high-temperature incineration at a permitted facility.[10][11][12] This process ensures the complete destruction of the hazardous organic molecule.
By adhering to these procedures, you contribute to a culture of safety and responsibility in the laboratory. The principles of proactive hazard assessment, proper use of protective equipment, and compliant waste management are fundamental to the integrity of our scientific endeavors.
References
- CAMEO Chemicals. (n.d.). 4-METHYL-2-NITROANILINE.
- Cole-Parmer. (n.d.).
- Elemental Microanalysis. (2024, March 18).
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 4-fluoro-2-Methoxy-5-nitroaniline.
- Fisher Scientific. (2009, September 22).
- U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR.
- Benchchem. (n.d.). Navigating the Synthesis and Safety of 4-Methoxy-2-nitroaniline: An In-depth Technical Guide.
- PubChem. (n.d.). 2-Methoxy-5-nitroaniline.
- eCFR. (n.d.). 40 CFR Part 268 -- Land Disposal Restrictions.
- U.S. Environmental Protection Agency. (2025, November 25).
- Vanderbilt University Medical Center. (n.d.).
- Nishino, S. F., & Spain, J. C. (2002). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 66(3), 485–508.
- Sigma-Aldrich. (n.d.).
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
- CP Lab Safety. (n.d.).
- U.S. Environmental Protection Agency. (n.d.). Land Disposal Restrictions: Summary of Requirements.
- U.S. Environmental Protection Agency. (n.d.).
- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- Lee Engineering. (n.d.). CHEMICAL RESISTANCE CHART.
- Sigma-Aldrich. (2026, January 13).
- Cornell Law School. (n.d.). 40 CFR § 721.
- U.S. Environmental Protection Agency. (n.d.).
- Daniels Health. (2025, May 21).
- Plastics International. (n.d.). Chemical Resistance Chart.
- Allura USA. (2021, February 1).
- ILO and WHO. (2021). ICSC 0307 - 3-NITROANILINE.
- Hazardous Waste Experts. (2014, December 11). The 3 Rules of Land Disposal Restrictions.
- Benchchem. (n.d.). A Technical Guide to 4-Methoxy-2-nitroaniline: Suppliers, Purity, and Experimental Protocols.
- Thermo Fisher Scientific. (n.d.). Nalgene plastic labware chemical resistance reference guide.
- ChemicalBook. (2023, December 12).
Sources
- 1. 4-METHYL-2-NITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. wku.edu [wku.edu]
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- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
